5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJVXWOVBNWQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350455 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5711-61-5 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole scaffold is a versatile and privileged structure in medicinal chemistry, known to be a bioisostere for amide and ester functionalities, which can enhance binding affinity and improve pharmacokinetic profiles.[1][2] This core is present in various pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The presence of the methoxyphenyl group and a primary amine at positions 5 and 2, respectively, provides opportunities for further structural modifications to modulate biological activity. This document provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, aimed at professionals in the field of drug discovery and development.
Chemical and Physical Properties
The fundamental characteristics of this compound are crucial for its handling, formulation, and biological interactions. While specific experimental data for the parent amine is limited in the provided results, properties of closely related analogs are available and provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Value (Parent Compound) | Value (N-Aryl Derivatives) | Reference |
| Molecular Formula | C₉H₉N₃O₂ | Varies (e.g., C₁₇H₁₇N₃O₂ for N-(2,4-Dimethylphenyl) derivative) | [5] |
| Molecular Weight | 191.19 g/mol (Calculated) | Varies (e.g., 295.34 g/mol for N-(2,4-Dimethylphenyl) derivative) | [5] |
| Melting Point (°C) | Not explicitly found | 180-182 (for N-(2,4-Dimethylphenyl) derivative) | [5] |
| Appearance | Likely a solid | White to pale-colored solids | [1][5] |
| Solubility | DMSO | DMSO | [5][6] |
Note: Data for the unsubstituted parent amine is inferred or calculated. Most detailed experimental data available is for N-substituted derivatives.
Synthesis and Experimental Protocols
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles can be achieved through several established routes, most commonly involving the cyclization of a semicarbazone or thiosemicarbazide precursor.
General Synthetic Pathways
Common methods for synthesizing the 2-amino-1,3,4-oxadiazole ring system include:
-
Oxidative Cyclization of Semicarbazones : This is a frequently used approach where a semicarbazone, derived from an aldehyde, is cyclized using an oxidizing agent like bromine in acetic acid.[7]
-
Cyclization of Acylthiosemicarbazides : Acylthiosemicarbazides can be cyclized in the presence of reagents like iodine, 1,3-dibromo-5,5-dimethylhydantoin, or tosyl chloride to yield the corresponding 2-amino-1,3,4-oxadiazole.[7][8] This method is often high-yielding.[7]
-
Photocatalytic Heterocyclization : A modern approach involves the visible-light-mediated oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y, which is considered a green chemistry method.[8]
Detailed Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is a representative method based on common synthetic strategies for this class of compounds.[7][8]
Step 1: Synthesis of 4-methoxybenzaldehyde semicarbazone
-
Dissolve 10 mmol of 4-methoxybenzaldehyde in 50 mL of ethanol.
-
Add a solution of 11 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 20 mL of water.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate, wash with cold water, and dry to yield 4-methoxybenzaldehyde semicarbazone.
Step 2: Oxidative Cyclization to this compound
-
Suspend 5 mmol of the 4-methoxybenzaldehyde semicarbazone in 30 mL of glacial acetic acid.
-
Add a solution of 5.5 mmol of bromine in 5 mL of glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide).
-
Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Synthesis Workflow Diagram
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study | MDPI [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: Structure, Properties, and Therapeutic Potential
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities. This technical guide provides an in-depth analysis of a key derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. We explore its molecular structure, physicochemical and spectral properties, established synthetic routes, and known biological activities, with a particular focus on its potential as an anticancer agent. This document consolidates quantitative data into structured tables and details relevant experimental protocols. Furthermore, it employs Graphviz diagrams to visually represent synthetic workflows and biological screening processes, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with the 1,3,4-oxadiazole ring system being of particular interest.[1] This five-membered heterocycle, an isostere of amides and esters, is thermally stable and participates favorably in hydrogen bonding interactions with biological receptors, enhancing its pharmacological profile.[2] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3][4]
Among these derivatives, this compound (C9H9N3O2) serves as a significant lead compound. Its structure combines the versatile 1,3,4-oxadiazole core with a methoxyphenyl group, a common feature in many biologically active molecules. This guide aims to provide a detailed technical overview of this compound, synthesizing available data to support further research and development efforts.
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure consists of a central 1,3,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group and at position 2 with an amine group. The molecule is nearly planar, with a small dihedral angle between the aromatic rings.[3]
-
IUPAC Name : this compound
-
Molecular Formula : C₉H₉N₃O₂
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SMILES : COc1ccc(cc1)c2nnc(N)o2
Physicochemical Properties
Key physicochemical properties of the title compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 191.19 g/mol | [3] |
| Melting Point | 246–248 °C | [3] |
| Appearance | White solid / Colourless crystals | [3] |
| LogP (Predicted) | 1.2 | [5] |
Spectral Properties
Spectral data are crucial for the structural confirmation of this compound. The following table summarizes key proton NMR (¹H NMR) spectral data.
| Protons | Chemical Shift (δ ppm) | Reference |
| NH₂ | 5.1 (s, 2H) | [3] |
| Aromatic H | 7.1–8.1 (m, 4H) | [3] |
| OCH₃ | 3.9 (s, 3H) | [3] |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several efficient methods reported in the literature. A primary and widely used approach is the oxidative cyclization of aldehyde semicarbazones.[6][7] This reaction can be carried out using various oxidizing agents, such as bromine in glacial acetic acid or chloramine-T.[3][8] Another common method involves the dehydrative cyclization of acylthiosemicarbazides using reagents like p-toluenesulfonyl chloride.[7][9]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Oxidative Cyclization[3]
The following protocol is adapted from a reported synthesis of this compound.
-
Reactant Preparation : Dissolve 1-(4-methoxybenzylidene)semicarbazide in ethanol.
-
Reaction : Add chloramine-T to the solution.
-
Heating : Reflux the reaction mixture. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, the sodium chloride byproduct formed is filtered off.
-
Purification : The filtrate is concentrated. The resulting crude product is extracted using dichloromethane. The organic layer is washed with 10% hydrochloric acid. The aqueous layer is then neutralized with 10% sodium hydroxide to precipitate the white solid product, which is further purified.
-
Crystallization : Colourless crystals suitable for analysis can be obtained by slow evaporation of the solvent over several days.[3]
Characterization Methods
The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to elucidate the molecular structure.[3][10]
-
Mass Spectrometry (MS) : To confirm the molecular weight.[3]
-
Elemental Analysis : To determine the elemental composition (C, H, N).[3]
Biological Activities and Therapeutic Potential
Overview of Pharmacological Profile
The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, conferring a wide range of biological activities.[1] These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][11] The specific activity is highly dependent on the nature and position of the substituents on the oxadiazole ring.
Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer activity. A study involving N-aryl analogues screened against the National Cancer Institute (NCI) panel of 60 human cancer cell lines revealed significant growth inhibition.[12] The data for a particularly active analogue are presented below.
| Compound | Cell Line | Cancer Type | Growth Percent (GP) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | [12] |
| K-562 | Leukemia | 18.22 | [12] | |
| T-47D | Breast Cancer | 34.27 | [12] | |
| HCT-15 | Colon Cancer | 39.77 | [12] |
These findings highlight that substitution on the 2-amino group can significantly enhance the cytotoxic potential of the 5-(4-methoxyphenyl)-1,3,4-oxadiazole core, making it a promising scaffold for the development of novel anticancer agents.[6]
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, the anticancer activity of oxadiazole-containing compounds is often attributed to their ability to inhibit key enzymes or interfere with cellular signaling pathways critical for cancer cell proliferation and survival. Given the structural similarities to known inhibitors, potential mechanisms could include the inhibition of kinases, topoisomerases, or the induction of apoptosis. The diagram below illustrates a representative apoptotic pathway that is a common target for anticancer drugs.
Caption: A representative cell apoptosis signaling pathway.
Experimental Protocols
In Vitro Anticancer Screening
The anticancer activity of this compound derivatives has been evaluated according to the protocol of the National Cancer Institute (NCI), USA.[12]
Caption: Workflow for the NCI-60 human tumor cell line screen.
-
Cell Culture : 60 different human cancer cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Application : Cells are seeded into 96-well plates and incubated for 24 hours. The test compound is then added at a single concentration (e.g., 10⁻⁵ M).
-
Incubation : The plates are incubated for an additional 48 hours.
-
Cell Viability Assay : For adherent cells, the assay is terminated by fixing cells with trichloroacetic acid (TCA). Cells are then stained with sulforhodamine B (SRB). The absorbance is measured at 515 nm.
-
Data Analysis : The measured absorbance is used to calculate the percentage of cell growth. The growth percentage (GP) is calculated relative to control wells (no compound) and baseline wells (time zero). A GP value indicates the level of cell growth inhibition or cytotoxicity.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a well-established synthetic background and significant therapeutic potential. Its derivatives have demonstrated promising anticancer activity, warranting further investigation.
Future research should focus on:
-
Lead Optimization : Synthesizing a broader range of derivatives to establish a clear structure-activity relationship (SAR).
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their anticancer effects.
-
In Vivo Efficacy : Evaluating the most potent compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This comprehensive guide provides a solid foundation for researchers to build upon, accelerating the translation of this promising chemical scaffold into novel therapeutic agents.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine (C11H13N3O2) [pubchemlite.lcsb.uni.lu]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ajrconline.org [ajrconline.org]
- 12. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 5711-61-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent. Detailed experimental methodologies and proposed mechanisms of action, including potential interactions with key cellular signaling pathways, are presented. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known to be a bioisostere of amides and esters, and is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, belonging to this class, has emerged as a compound of interest for its potential therapeutic applications. This guide aims to consolidate the current technical knowledge on this compound to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5711-61-5 | |
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 245-249 °C | |
| SMILES | COc1ccc(cc1)-c2nnc(N)o2 | |
| InChI | 1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the oxidative cyclization of semicarbazones.
Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is based on general methods for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.
Step 1: Formation of Semicarbazone
-
To a solution of 4-methoxybenzaldehyde (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the semicarbazone.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Oxidative Cyclization
-
Dissolve the synthesized semicarbazone (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add an oxidizing agent, for example, bromine in acetic acid or sodium hypobromite, dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the crude this compound, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure compound.
Characterization Data
The structure of the synthesized compound can be confirmed by spectroscopic methods. Representative data for N-aryl derivatives of this compound are provided below.
Table 2: Spectroscopic Data for a Representative Derivative: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine [1]
| Spectral Data | Values |
| IR (KBr, cm⁻¹) | 3209 (N-H), 1523 (C=N), 1171 (C-O-C) |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.21 (6H, s, CH₃), 3.78 (3H, s, OCH₃), 6.95-6.97 (2H, t, J=7.5 Hz, ArH), 7.12-7.14 (2H, d, J=6.6 Hz, ArH), 7.25-7.27 (2H, d, J=6.1 Hz, ArH), 7.62 (1H, s, ArH), 8.45 (1H, s, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 15.88, 24.63, 56.23, 112.32, 115.81, 116.11, 118.53, 120.82, 126.93, 128.32, 128.92, 131.79, 139.11, 149.81, 150.32, 162.71, 164.55 |
| Mass Spectrum (m/z) | 295 (M⁺) |
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated notable anticancer activity. The primary screening data is often reported as Growth Percent (GP), which can be converted to Percent Growth Inhibition (PGI) using the formula: PGI = 100 - GP.
In Vitro Anticancer Activity
The anticancer activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.[1][2] The compound exhibited significant activity against several cell lines.
Table 3: Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (at 10⁻⁵ M) [1][2]
| Cancer Type | Cell Line | Growth Percent (GP) |
| Leukemia | K-562 | 18.22 |
| Melanoma | MDA-MB-435 | 15.43 |
| Colon Cancer | HCT-15 | 39.77 |
| Breast Cancer | T-47D | 34.27 |
Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay
The following is a generalized protocol for the in vitro anticancer screening.
-
Cell Plating: Cancer cell lines are grown in appropriate medium and plated in 96-well microtiter plates at a density of 5,000 to 40,000 cells per well.
-
Incubation: Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compound, dissolved in DMSO and diluted with medium, is added to the wells at a single concentration (e.g., 10⁻⁵ M).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the control wells.
Caption: General workflow for the Sulforhodamine B (SRB) assay.
Proposed Mechanisms of Action
While the exact signaling pathways modulated by this compound have not been fully elucidated, research on structurally related 1,3,4-oxadiazole derivatives suggests several potential mechanisms for their anticancer effects. These include the inhibition of key enzymes and disruption of critical signaling cascades involved in cancer cell proliferation and survival.
4.3.1. Inhibition of EGFR and Downstream ERK1/2 Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and migration. Many small molecule inhibitors targeting EGFR have been developed as anticancer drugs. Given that some 1,3,4-oxadiazole derivatives have been identified as EGFR inhibitors, it is plausible that this compound could exert its anticancer effects through this mechanism. Inhibition of EGFR would lead to the downregulation of the ERK1/2 signaling cascade.
Caption: Proposed inhibition of the EGFR/ERK signaling pathway.
4.3.2. Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers and promotes cell survival by upregulating anti-apoptotic genes. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB pathway. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 heterodimer to translocate to the nucleus and activate gene transcription. Inhibition of this pathway could be a key mechanism of the anticancer activity of this compound.
Caption: Proposed modulation of the NF-κB signaling pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anticancer potential. This guide has provided a summary of the available technical information, including synthesis, physicochemical properties, and biological activity. The proposed mechanisms of action, involving the inhibition of key signaling pathways such as EGFR/ERK and NF-κB, offer a rationale for the observed anticancer effects and provide a foundation for future drug development efforts. Further investigation is warranted to fully elucidate the precise molecular targets and to optimize the therapeutic potential of this compound.
References
Physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. The unique electronic and structural features of the 1,3,4-oxadiazole ring, combined with the substituent at the 5-position, the 4-methoxyphenyl group, and the amino group at the 2-position, make it a molecule of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and biological activities of this compound and its derivatives, aimed at facilitating further research and drug development efforts.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While some data for the parent amine is available, other properties are inferred from derivatives or remain to be experimentally determined.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| Melting Point | 246–248 °C | [1] |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Not available | Detailed solubility data in common solvents is not readily available. |
| pKa | Not available | Data not found in the searched literature. |
Crystal Structure:
The crystal structure of this compound has been reported, revealing a nearly planar molecule. The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, forming dimers which are further linked into sheets[1].
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | A publication on the crystal structure mentions ¹H NMR data as: δ 3.9 (s, 3H, OCH₃), 5.1 (s, 2H, NH₂), 7.1–8.1 (m, 4H, ArH) (400 MHz, DMSO-d₆)[1]. |
| ¹³C NMR | The same publication reports the following ¹³C NMR chemical shifts: 155.32, 150.06, 129.21, 125.43, 124.31, 54.32 ppm[1]. |
| Infrared (IR) | An experimental IR spectrum has been reported, confirming the presence of the amino tautomer in the solid state. |
| Mass Spectrometry | Data for N-substituted derivatives are available, for instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine shows a molecular ion peak (M⁺) at m/z = 295. |
Experimental Protocols
Several synthetic routes to this compound and its derivatives have been reported. A general and common method involves the oxidative cyclization of a semicarbazone precursor.
General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles:
This protocol describes a widely used method for the synthesis of the 2-amino-1,3,4-oxadiazole scaffold[2].
-
Formation of the Semicarbazone:
-
Dissolve semicarbazide hydrochloride and a base (e.g., sodium acetate) in an appropriate solvent (e.g., aqueous ethanol).
-
Add the corresponding aldehyde (in this case, 4-methoxybenzaldehyde) to the solution.
-
Stir the reaction mixture at room temperature to allow for the formation of the semicarbazone precipitate.
-
Isolate the semicarbazone by filtration, wash with a suitable solvent, and dry.
-
-
Oxidative Cyclization:
-
Suspend the prepared semicarbazone in a suitable solvent (e.g., glacial acetic acid).
-
Add an oxidizing agent (e.g., bromine or iodine) to the suspension.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
After cooling, the product can be isolated by pouring the reaction mixture into water and neutralizing with a base.
-
The crude product is then purified by recrystallization from an appropriate solvent.
-
Caption: General synthesis workflow for this compound.
Biological Activities and Signaling Pathways
While extensive biological data for the parent compound, this compound, is limited in the public domain, numerous studies have highlighted the significant therapeutic potential of its N-substituted derivatives, particularly in the areas of oncology and infectious diseases.
Anticancer Activity of Derivatives:
A notable derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , has demonstrated significant anticancer activity in the National Cancer Institute (NCI) 60-cell line screen. The activity is reported as Growth Percent (GP), where lower values indicate higher cytotoxic activity.
| Cell Line | Cancer Type | Growth Percent (GP) |
| K-562 | Leukemia | 18.22 |
| MDA-MB-435 | Melanoma | 15.43 |
| T-47D | Breast Cancer | 34.27 |
| HCT-15 | Colon Cancer | 39.77 |
Potential Mechanisms of Action for 2-Amino-1,3,4-Oxadiazole Derivatives:
The anticancer effects of the broader class of 2-amino-1,3,4-oxadiazole derivatives are believed to be multifactorial, involving the modulation of various cellular targets and signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of 2-amino-1,3,4-oxadiazole derivatives.
Antimicrobial Activity of Derivatives:
Derivatives of 2-amino-1,3,4-oxadiazoles have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. However, specific Minimum Inhibitory Concentration (MIC) values for the parent this compound are not available in the reviewed literature.
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. While a complete physicochemical profile of the parent amine is yet to be fully elucidated, the available data on its synthesis and the significant biological activities of its derivatives underscore the importance of this chemical entity. The potent anticancer activities observed for N-substituted analogs warrant further investigation into the structure-activity relationships and the specific molecular targets of these compounds. Future research should focus on a more detailed characterization of the parent amine, including its comprehensive solubility and pKa profiling, as well as an exploration of its own biological activity to provide a baseline for the development of more potent and selective derivatives. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
References
Crystal Structure Analysis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the three-dimensional structure and intermolecular interactions of this core moiety is paramount for rational drug design and the development of novel therapeutic agents.
This document outlines the experimental procedures for the synthesis and crystallographic analysis of the title compound, presents a comprehensive summary of its structural data, and visualizes the key experimental workflows and intermolecular interactions that govern its solid-state architecture.
Experimental Protocols
The methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis are detailed below.
Synthesis and Crystallization
The synthesis of this compound was achieved through a cyclization reaction.[1] To a solution of 1-(4-methoxybenzylidene)semicarbazide in ethanol, chloramine-T was added, and the mixture was refluxed.[1] The progress of the reaction was monitored using Thin Layer Chromatography (TLC). Upon completion, the sodium chloride byproduct was filtered off. The filtrate was then concentrated and the product was extracted using dichloromethane.[1]
The organic layer was washed with 10% hydrochloric acid. The subsequent aqueous layer was neutralized with 10% sodium hydroxide, which resulted in the precipitation of a white solid.[1] This solid was then purified. Colorless, single crystals suitable for X-ray diffraction were obtained after three days by the slow evaporation of the solvent.[1]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected using a single-crystal X-ray diffractometer. The structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Data Presentation
The key crystallographic and structural data for this compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O₂ |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8732 (7) |
| b (Å) | 10.9824 (7) |
| c (Å) | 7.7494 (5) |
| α (°) | 90 |
| β (°) | 106.636 (3) |
| γ (°) | 90 |
| Volume (ų) | 886.63 (10) |
| Z | 4 |
| Temperature (K) | 294(2) |
| Wavelength (Å) | 0.71073 |
| R-factor | obs: 0.045 |
| CCDC No. | 1520838 |
Data sourced from IUCrData publication.[1]
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| N2—H2A···N3ⁱ | 0.86 | 2.18 | 3.033 (2) | 171 |
| N2—H2B···N1ⁱⁱ | 0.86 | 2.22 | 3.064 (2) | 166 |
Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) x, −y+3/2, z−1/2. Data sourced from IUCrData publication.[1]
Structural Analysis and Visualization
The molecule is nearly planar, with a dihedral angle of 8.64 (10)° between the 4-methoxyphenyl and the 1,3,4-oxadiazole rings.[1][2] The methoxy group is positioned nearly in the plane of the phenyl ring.[1]
The most significant feature of the crystal structure is the extensive network of hydrogen bonds. The crystal structure reveals inversion-related dimers formed by pairs of N—H···N hydrogen bonds, creating R²₂(8) ring motifs.[1][2] These dimers are further interconnected by another N—H···N hydrogen bond, which links them into sheets extending along the (100) plane.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: Hydrogen bonding network showing dimer and sheet formation.
Conclusion
The crystal structure of this compound is characterized by a robust hydrogen-bonding network that organizes the molecules into a layered supramolecular assembly. This detailed structural information, including the precise geometry of intermolecular interactions, provides a critical foundation for computational studies, such as molecular docking and pharmacophore modeling. For drug development professionals, these insights are invaluable for understanding structure-activity relationships (SAR) and for the rational design of new 1,3,4-oxadiazole derivatives with enhanced biological profiles.
References
Spectroscopic and Methodological Deep Dive: ¹H and ¹³C NMR Analysis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For researchers and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel compounds is paramount. This technical guide provides an in-depth look at the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the promising heterocyclic compound, 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. This guide presents a detailed summary of its spectral characteristics, the experimental protocols for data acquisition, and a logical workflow for its synthesis and characterization.
The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. Among the array of analytical techniques available, NMR spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For the compound this compound, a molecule of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active agents, a thorough NMR analysis is crucial.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| NH | 8.45 | s | - |
| Ar-H (Phenyl of Dimethylphenyl) | 7.62 | s | - |
| Ar-H (Methoxyphenyl) | 7.25-7.27 | d | 6.1 |
| Ar-H (Dimethylphenyl) | 7.12-7.14 | d | 6.6 |
| Ar-H (Methoxyphenyl) | 6.95-6.97 | t | 7.5 |
| OCH₃ | 3.78 | s | - |
| CH₃ (Dimethylphenyl) | 2.21 | s | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the different carbon environments within the molecular structure.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Oxadiazole) | 164.55 |
| C-O (Oxadiazole) | 162.71 |
| C-O (Methoxyphenyl) | 150.32 |
| C-N (Oxadiazole) | 149.81 |
| Ar-C (Dimethylphenyl) | 139.11 |
| Ar-C (Dimethylphenyl) | 131.79 |
| Ar-C (Dimethylphenyl) | 128.92 |
| Ar-C (Methoxyphenyl) | 128.32 |
| Ar-C (Dimethylphenyl) | 126.93 |
| Ar-C (Methoxyphenyl) | 120.82 |
| Ar-C (Methoxyphenyl) | 118.53 |
| Ar-C (Dimethylphenyl) | 116.11 |
| Ar-C (Methoxyphenyl) | 115.81 |
| Ar-CH (Methoxyphenyl) | 112.32 |
| OCH₃ | 56.23 |
| CH₃ (Dimethylphenyl) | 24.63 |
| CH₃ (Dimethylphenyl) | 15.88 |
Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz
Experimental Protocols
The acquisition of high-quality NMR data is contingent on meticulous experimental procedures. The following outlines a standard protocol for the ¹H and ¹³C NMR analysis of this compound and its derivatives.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for polar heterocyclic compounds due to its excellent dissolving power.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is employed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically used.
-
Data Processing
The raw data (Free Induction Decay or FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Logical Workflow for Synthesis and Characterization
The synthesis and subsequent characterization of this compound follows a logical progression of steps to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Caption: Workflow for the synthesis and characterization of the target compound.
This comprehensive guide provides the necessary spectroscopic data and methodological details to aid researchers in the synthesis, characterization, and further development of this compound and its analogs. The provided NMR data, while from a closely related derivative, serves as a robust reference for the structural confirmation of this important class of heterocyclic compounds.
Spectroscopic Profile of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: An In-depth Technical Guide
This technical guide provides a comprehensive spectroscopic characterization of the heterocyclic compound 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a molecule of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its spectral properties and the methodologies for their acquisition.
Molecular Structure and Spectroscopic Overview
This compound is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a 4-methoxyphenyl group and an amine group.[1][2] Its structural and electronic properties have been elucidated through various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods collectively confirm the molecular structure and provide insights into the electronic transitions and functional group vibrations.[3]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1645 | Strongest band prediction | [4] |
| 3700-3350 | N-H stretching vibrations | [1] |
| 1800-575 | Fingerprint region | [1] |
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |
| 3.9 | s | 3H | -OCH₃ (methoxy protons) | [5] |
| 5.1 | s | 2H | -NH₂ (amino protons) | [5] |
| 7.1-8.1 | m | 4H | Aromatic protons (phenyl ring) | [5] |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment | Reference |
| 54.32 | -OCH₃ carbon | [5] |
| 124.31, 125.43, 129.21, 150.06 | Aromatic carbons (phenyl ring) | [5] |
| 155.32 | C-atom of the oxadiazole ring | [5] |
| 162-168 | Carbonyl carbon equivalent in oxadiazole | [6] |
Table 4: UV-Vis Spectroscopic Data (Solvent: DMSO)
| λmax (nm) | Transition Type | Reference |
| 338 | π-π* | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclization of semicarbazones or acylthiosemicarbazides.[8] A common route involves the reaction of 4-methoxybenzoyl hydrazide with cyanogen bromide. Another approach is the oxidative cyclization of the corresponding semicarbazone using agents like bromine in acetic acid.[8]
General Procedure for Oxidative Cyclization:
-
Semicarbazone Formation: 4-methoxybenzaldehyde is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed to yield the corresponding semicarbazone.
-
Cyclization: The isolated semicarbazone is dissolved in a suitable solvent like glacial acetic acid. An oxidizing agent, such as bromine, is added dropwise with stirring. The reaction mixture is heated to facilitate the cyclization to the 1,3,4-oxadiazole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice-water. The precipitated solid is filtered, washed with water to remove impurities, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Data Acquisition: The UV-Vis absorption spectrum is recorded using a double beam spectrophotometer, typically over a wavelength range of 200-800 nm.[3]
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.[3]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Photochemical Transformation Pathway
Upon broadband UV irradiation (λ > 200 nm), this compound undergoes ring-opening photoreactions.[1][2] The primary photochemical pathways involve the cleavage of the N-N and C-O bonds within the oxadiazole ring, leading to the formation of isocyanates as major photoproducts.[1][2] An alternative pathway involves an initial amino-imino tautomerization, followed by ring-opening of the imino tautomer.[1][2] This leads to the formation of a nitrilimine intermediate, which can further rearrange.[1][2]
Caption: UV-Induced Photochemical Pathways of the Title Compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [openaccess.iku.edu.tr]
- 3. journalspub.com [journalspub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Understanding the fragmentation patterns of this and related 1,3,4-oxadiazole derivatives is crucial for their identification, structural elucidation, and metabolism studies in drug discovery and development.[1] This document outlines the core fragmentation pathways, presents quantitative data in a structured format, details a representative experimental protocol, and provides visual diagrams to illustrate these processes.
Core Fragmentation Pathways
The fragmentation of this compound in mass spectrometry is primarily governed by the stability of the 1,3,4-oxadiazole ring and the influence of its substituents—the electron-donating methoxyphenyl and amino groups. Under electron ionization (EI), the molecule typically undergoes a series of characteristic cleavages, while electrospray ionization (ESI) often results in protonated molecules that then fragment.[2][3]
The initial ionization event under EI conditions generates a molecular ion (M+•). The subsequent fragmentation cascade is proposed to involve several key steps:
-
Alpha-Cleavage of the Amine Group: A common fragmentation pathway for amines involves the cleavage of the bond alpha to the nitrogen atom.[4] In this case, this could lead to the loss of a hydrogen radical.
-
Cleavage of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can undergo cleavage at multiple points, often initiated by the loss of small, stable neutral molecules like CO, N2, or HNCO.[2][5]
-
Fragmentation of the Methoxyphenyl Group: The methoxyphenyl moiety can fragment through the loss of a methyl radical (•CH3) to form a more stable phenoxy cation, or through the loss of a neutral formaldehyde (CH2O) molecule.
-
Formation of Key Fragment Ions: The fragmentation process is expected to produce several characteristic ions, including the methoxybenzoyl cation, the protonated aminonitrile, and various resonance-stabilized aromatic cations.
Quantitative Fragmentation Data
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their hypothetical relative abundances under Electron Ionization (EI) mass spectrometry. This data is representative and may vary based on specific experimental conditions.
| m/z | Proposed Fragment Structure | Formula | Hypothetical Relative Abundance (%) | Proposed Fragmentation Step |
| 191 | [M]+• (Molecular Ion) | C9H9N3O2 | 85 | Initial Ionization |
| 176 | [M - •CH3]+ | C8H6N3O2 | 30 | Loss of a methyl radical from the methoxy group |
| 161 | [M - CH2O]+• | C8H7N3O | 45 | Loss of formaldehyde from the methoxy group |
| 148 | [M - HNCO]+• | C8H7N2O | 25 | Loss of isocyanic acid from the amino-oxadiazole moiety |
| 135 | [CH3O-C6H4-CO]+ | C8H7O2 | 100 | Cleavage of the C-C bond between the oxadiazole and phenyl rings |
| 107 | [CH3O-C6H4]+ | C7H7O | 60 | Further fragmentation of the methoxybenzoyl cation |
| 77 | [C6H5]+ | C6H5 | 40 | Loss of CO from the [CH3O-C6H4]+ ion |
| 56 | [H2N-CNH]+ | CH3N2 | 20 | Cleavage of the oxadiazole ring |
Experimental Protocol
This section details a representative methodology for the mass spectrometric analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) mixture of methanol and water.
-
For LC-MS analysis, a similar dilution can be made in the initial mobile phase.
2. Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ion Source: An Electron Ionization (EI) source for fragmentation pattern analysis or an Electrospray Ionization (ESI) source for soft ionization and MS/MS studies.
-
Chromatography (for LC-MS): A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
3. Mass Spectrometry Parameters (EI Mode):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 2 scans/second
4. Mass Spectrometry Parameters (ESI Mode):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N2) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.
5. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways based on the observed mass shifts and known chemical principles.
-
For high-resolution data, calculate the elemental composition of the parent and fragment ions to confirm their identities.
Visualizing the Processes
The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow.
Caption: Proposed EI fragmentation pathway of the target molecule.
Caption: A typical experimental workflow for MS analysis.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents (Journal Article) | OSTI.GOV [osti.gov]
The Diverse Biological Landscape of 1,3,4-Oxadiazole Derivatives: A Technical Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth overview of the enzymes, receptors, and signaling pathways modulated by 1,3,4-oxadiazole derivatives, making it a critical resource for researchers and professionals in drug discovery and development. The inherent properties of the 1,3,4-oxadiazole ring, such as its metabolic stability, ability to act as a bioisostere for amide and ester groups, and its capacity for various molecular interactions, contribute to its prevalence in the design of novel therapeutic agents.[1][2][3] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.
Enzymatic Inhibition: A Primary Mechanism of Action
1,3,4-Oxadiazole derivatives have been extensively investigated as inhibitors of a multitude of enzymes implicated in various pathological conditions, ranging from cancer and microbial infections to diabetes and neurodegenerative diseases.
Enzymes in Cancer Pathophysiology
A significant portion of research has focused on enzymes that are pivotal to cancer progression. These include kinases, polymerases, and metabolic enzymes.
-
Tyrosine Kinases (e.g., EGFR, VEGFR, Src): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key regulators of cell proliferation and angiogenesis in tumors.[4][5] 1,3,4-Oxadiazole derivatives have been designed to target the ATP-binding site of these kinases.[5][6] For instance, certain naproxen-based 1,3,4-oxadiazole derivatives have shown potent EGFR kinase inhibition.[7] Similarly, derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell motility and survival.[8]
-
Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9][10] Several 1,3,4-oxadiazole derivatives have demonstrated potent HDAC inhibitory activity, with some compounds showing greater efficacy than the reference drug vorinostat.[10]
-
Telomerase: This enzyme is responsible for maintaining telomere length and is overexpressed in the majority of cancer cells, making it an attractive therapeutic target.[4][9] 1,3,4-Oxadiazole derivatives have been reported to inhibit telomerase activity, with some showing significantly higher potency than standard inhibitors like staurosporine.[9][10]
-
Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS): These enzymes are involved in nucleotide metabolism and are essential for DNA synthesis and repair in rapidly dividing cancer cells.[4][9] Derivatives of 1,3,4-oxadiazole have been shown to inhibit both TP and TS.[1][9]
-
Poly(ADP-ribose) Polymerase (PARP-1): PARP-1 is a key enzyme in DNA repair. Its inhibition is a validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA mutations.[1][10] 1,3,4-Oxadiazole analogues have been developed as potent PARP-1 inhibitors.[1][10]
-
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is involved in the degradation of the extracellular matrix, a critical step in cancer invasion and metastasis.[11] Certain 1,3,4-oxadiazole derivatives have exhibited significant inhibitory activity against MMP-9.[11]
Enzymes as Antimicrobial Targets
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have shown promise in targeting essential microbial enzymes.[12]
-
Bacterial Enzymes: Key bacterial targets include peptide deformylase, which is essential for bacterial protein synthesis, and DNA gyrase, a type II topoisomerase.[13] Other targeted enzymes include enoyl reductase (InhA) in mycobacteria, GlcN-6-P synthase, and RNA polymerase.[12]
-
Fungal Enzymes: In fungi, 1,3,4-oxadiazole derivatives often target enzymes involved in ergosterol biosynthesis, such as 14α-demethylase (CYP51), which is a crucial component of the fungal cell membrane.[3][12]
Enzymes in Other Diseases
The therapeutic potential of 1,3,4-oxadiazoles extends beyond cancer and infectious diseases.
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy in the management of type 2 diabetes. Certain benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated potent α-glucosidase inhibitory effects, with some compounds being more active than the standard drug acarbose.[14][15]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease.[15] A library of 1,3,4-oxadiazole-2-thiol derivatives has been synthesized and shown to inhibit both AChE and BChE.[15]
Quantitative Analysis of Enzymatic Inhibition and Cytotoxic Activity
The following tables summarize the quantitative data for the biological activity of various 1,3,4-oxadiazole derivatives, providing a comparative overview of their potency.
Table 1: Inhibition of Cancer-Related Enzymes by 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference Compound | Reference |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Telomerase | 1.18 ± 0.14 µM | Staurosporine (4.18 ± 0.05 µM) | [9] |
| Quinoline-containing derivatives | Telomerase | >20x more potent than 5-FU | 5-Fluorouracil, Staurosporine | [10] |
| Naproxen-based derivative (Compound 4) | EGFR Kinase | 0.41 µM | Erlotinib (0.30 µM) | [7] |
| 1,3,4-Oxadiazole-2-thione derivative | Src Kinase | 1.9 µM | - | [8] |
| Benzimidazole-linked derivatives (IIIa-b) | EGFR | 0.081 and 0.098 µM | 5-Fluorouracil | [8] |
| Derivative 15 | HDAC | Strong inhibition | Vorinostat | [10] |
| Bis-5-chloro-indol-3-yl substituted derivatives (32, 33, 34) | Thymidine Phosphorylase | 4-10x stronger than reference | 7-Deazaxanthine | [10] |
| Compound 4h | MMP-9 | 1.65 µM | - | [11] |
| Compound 4l | MMP-9 | 2.55 µM | - | [11] |
Table 2: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 Value | Reference Compound | Reference |
| Naproxen-based derivative (Compound 4) | MCF-7 (Breast) | 2.13 µg/mL | Doxorubicin (1.62 µg/mL) | [7] |
| Naproxen-based derivative (Compound 4) | HepG2 (Liver) | 1.63 µg/mL | Doxorubicin (1.62 µg/mL) | [7] |
| Quinoxaline-1,3,4-oxadiazole hybrids (8a, 8b) | HL-60 (Leukemia) | <10% viability at 10 µM | XK469 | [14] |
| 1,3,4-Oxadiazole/Chalcone hybrid (8v) | K-562 (Leukemia) | 1.95 µM | - | [8] |
| 1,3,4-Oxadiazole/Chalcone hybrid (8v) | Jurkat (Leukemia) | 2.36 µM | - | [8] |
| 1,3,4-Oxadiazole/Chalcone hybrid (8v) | KG-1a (Leukemia) | 3.45 µM | - | [8] |
| Derivative 43a | MCF-7 (Breast) | 1.76 ± 0.08 µM | Doxorubicin | [7] |
| Derivative 43b | MCF-7 (Breast) | 1.18 ± 0.04 µM | Doxorubicin | [7] |
| AMK OX-8, 9, 11, 12 | HeLa, A549, Hep2 | Potent cytotoxicity | - | [16] |
Table 3: Antimicrobial and Other Enzymatic Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Target/Organism | MIC/IC50 Value | Reference Compound | Reference |
| OZE-I | Staphylococcus aureus | 4-16 µg/mL | - | [17] |
| OZE-II | Staphylococcus aureus | 4-16 µg/mL | - | [17] |
| OZE-III | Staphylococcus aureus | 8-32 µg/mL | - | [17] |
| Benzimidazole-based derivative (32c) | α-Glucosidase | 2.6 ± 0.1 µM | Acarbose (38.45 ± 0.80 µM) | [7][14] |
| Aryl-Schiff base derivative (7b) | α-Glucosidase | 0.30 ± 0.2 µM | Acarbose (38.45 ± 0.80 µM) | [14] |
| 1,3,4-Oxadiazole-2-thiol derivative (3f) | α-Glucosidase | 18.52 ± 0.09 µM | Acarbose (12.29 ± 0.26 µM) | [15] |
| 1,3,4-Oxadiazole-2-thiol derivative (3f) | α-Amylase | 20.25 ± 1.05 µM | Acarbose (15.98 ± 0.14 µM) | [15] |
| Antioxidant derivative (3g) | DPPH radical | 0.104 ± 0.021 µg/mL | - | [18] |
Modulation of Cellular Signaling Pathways
1,3,4-Oxadiazole derivatives exert their biological effects not only through direct enzyme inhibition but also by modulating complex intracellular signaling networks.
Anticancer Signaling Pathways
Several key signaling pathways that are frequently dysregulated in cancer are targeted by 1,3,4-oxadiazole derivatives.
-
EGFR and PI3K/Akt/mTOR Pathway: Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival.[6] 1,3,4-Oxadiazole derivatives that inhibit EGFR can effectively block these pro-tumorigenic signals.[6]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival.[8][19] The inhibition of STAT3 has been identified as a probable anticancer mechanism for some 1,3,4-oxadiazole compounds.[8][19]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a critical role in inflammation, immunity, and cancer.[1][8] Some derivatives have been shown to induce apoptosis in cancer cells through the modulation of the NF-κB signaling pathway.[8][10]
-
Apoptosis Induction: Many 1,3,4-oxadiazole derivatives induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases.[8][11] Some compounds have been shown to cause mitochondrial membrane depolarization, a key event in the intrinsic pathway of apoptosis.[11]
Experimental Protocols
This section outlines the general methodologies employed in the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, as cited in the literature.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and straightforward method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A typical procedure is as follows:
-
Hydrazide Formation: An aromatic or heterocyclic carboxylic acid is converted to its corresponding ester, which is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the acid hydrazide.
-
Schiff Base Formation (Optional): The acid hydrazide can be reacted with an appropriate aldehyde or ketone to form a hydrazone (Schiff base).
-
Cyclization: The acid hydrazide or the N,N'-diacylhydrazine is heated under reflux with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid, to effect cyclization and formation of the 1,3,4-oxadiazole ring.[13][19][20] The product is then isolated and purified, typically by recrystallization.
In Vitro Cytotoxicity Assays (MTT/MTS Assay)
These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. A solubilizing agent is then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[16][21]
Enzyme Inhibition Assays
The protocol for enzyme inhibition assays is specific to the target enzyme. A general workflow is as follows:
-
Assay Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified enzyme, a suitable buffer, and the substrate.
-
Inhibitor Addition: Various concentrations of the 1,3,4-oxadiazole derivative are pre-incubated with the enzyme before the addition of the substrate.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, often through a change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.[5][11] For example, the TRAP PCR-ELISA assay is a specific method used to measure telomerase activity.[9]
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared.
-
Serial Dilution: The 1,3,4-oxadiazole derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
Visualizing the Biological Landscape
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of 1,3,4-oxadiazole derivatives.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Key anticancer signaling pathways targeted by 1,3,4-oxadiazole derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Their ability to inhibit a wide range of enzymes and modulate critical signaling pathways underscores their potential in the development of new therapeutics for cancer, infectious diseases, and other conditions. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers aiming to design and evaluate novel 1,3,4-oxadiazole-based drug candidates. Future research will likely focus on optimizing the selectivity and potency of these compounds, as well as exploring novel biological targets to further expand their therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 21. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
A Comprehensive Technical Review of 5-Aryl-1,3,4-Oxadiazol-2-amines: Synthesis, Biological Activities, and Structure-Activity Relationships
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutic agents. Among its derivatives, 5-aryl-1,3,4-oxadiazol-2-amines have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds are bioisosteres of amides and esters, a feature that can enhance their metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1][2] This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, tailored for researchers, scientists, and professionals in drug development.
Synthetic Methodologies
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines is versatile, with several established methods. A common and effective approach involves the cyclization of semicarbazone precursors. This can be achieved through oxidative cyclization using reagents like bromine in acetic acid.[3] An alternative, high-yield method employs the cyclization of acylthiosemicarbazides.[3] This reaction can be efficiently promoted by oxidizing agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which offers the advantages of using safe and inexpensive reagents suitable for large-scale synthesis.[3][4][5] Another strategy involves the reaction of arylhydrazides with cyanogen bromide.[3] Furthermore, the use of p-toluenesulfonyl chloride has been reported for the cyclization of hydrazine-1-carboxamides, formed from the reaction of hydrazides with isocyanates.[1][6][7][8]
A generalized synthetic workflow for the preparation of 5-aryl-1,3,4-oxadiazol-2-amines is depicted below.
General Experimental Protocol for Synthesis
A representative experimental protocol for the synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues involves the refluxing of a substituted phenyl semicarbazide with an aromatic aldehyde.[9]
-
A mixture of substituted phenyl semicarbazide (0.005 mol) and an aromatic aldehyde (0.005 mol) is prepared.
-
20 mol% of sodium bisulfite (NaHSO3) is added to the mixture.
-
The reaction is carried out in an ethanol-water solvent system (1:2, v/v).
-
The mixture is refluxed for a period of 10–12 hours.
-
Upon completion of the reaction, the excess solvent is removed under reduced pressure.
-
The resulting concentrate is poured into crushed ice.
-
The solid product is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from absolute ethanol to yield the pure 5-aryl-1,3,4-oxadiazol-2-amine.
Biological Activities and Structure-Activity Relationship
Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have been investigated for a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Several studies have highlighted the potential of this scaffold in oncology. For instance, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity against a panel of cancer cell lines.[9] The results indicated that specific substitutions on the aryl rings are crucial for cytotoxic activity.
| Compound ID | 5-Aryl Substituent | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | 62.61 | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77) | [9] |
| 4u | 4-hydroxyphenyl | 2,4-dimethylphenyl | - | MDA-MB-435 (6.82) | [9] |
| 6h | 3,4-dimethoxyphenyl | 4-(trifluoromethyl)phenyl | - | NCI-H522 (53.24), K-562 (47.22), MOLT-4 (43.87), LOX-IMVI (43.62), HL-60(TB) (40.30) | [10] |
The data suggests that electron-donating groups, such as methoxy and hydroxyl, on the 5-aryl ring, combined with substituted N-aryl moieties, can lead to potent anticancer activity. The substitution pattern on the N-aryl ring also plays a significant role in determining the potency and selectivity against different cancer cell lines.
Antimicrobial and Anti-inflammatory Activities
The 5-aryl-1,3,4-oxadiazol-2-amine core has also been explored for its antimicrobial and anti-inflammatory properties. Studies have shown that these compounds exhibit activity against various fungal and bacterial strains.[11][12] Additionally, their anti-inflammatory and antipyretic effects have been reported.[11][12] The isosteric replacement of the oxygen atom in the oxadiazole ring with sulfur to form a thiadiazole has been investigated to understand its impact on biological activity.[11][12]
Cholinesterase Inhibition
In the context of neurodegenerative diseases, 5-aryl-1,3,4-oxadiazol-2-amines have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][6][7][8]
| Compound Class | Target Enzymes | IC50 Range (AChE) | IC50 Range (BChE) | Key Findings | Reference |
| 5-Aryl-1,3,4-oxadiazoles with N-dodecyl | AChE, BChE | 12.8–99.2 µM | from 53.1 µM | More efficient inhibitors of AChE. | [1][8] |
The structure-activity relationship studies revealed that the nature of the aryl group at the 5-position and the substituent on the 2-amino group are critical for inhibitory activity. Long alkyl chains on the amino group have been shown to contribute to potent inhibition. Molecular docking studies suggest that these compounds interact non-covalently with the enzymes, blocking the entry to the catalytic site.[1][7]
The general workflow for screening the biological activity of these compounds is outlined below.
Conclusion
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold continues to be a fertile ground for the discovery of new drug candidates. The synthetic accessibility and the wide range of achievable substitutions make it an attractive platform for medicinal chemists. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibition, underscore the therapeutic potential of this class of compounds. Future research should focus on elucidating the detailed mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective therapeutics. The structure-activity relationships discussed herein provide a valuable framework for the rational design of next-generation 5-aryl-1,3,4-oxadiazol-2-amine derivatives with enhanced potency and selectivity.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Oxadiazole Scaffold: A Comprehensive Technical Guide to its Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the significant pharmacological activities of oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and drug discovery efforts.
Anticancer Activity
Oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms of action. These compounds have been shown to induce apoptosis, inhibit crucial enzymes involved in tumor progression, and disrupt cell cycle regulation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative oxadiazole derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1,3,4-Oxadiazole-Quinoline Conjugate | HepG2 (Liver) | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| 1,3,4-Oxadiazole-Quinoline Conjugate | SGC-7901 (Gastric) | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| 1,3,4-Oxadiazole-Quinoline Conjugate | MCF-7 (Breast) | >50 | 5-Fluorouracil | 21.9 ± 1.4 |
| 1,2,4-Oxadiazole-Benzamide Derivative | U937 (Leukemia) | - | - | - |
| 1,2,4-Oxadiazole-Benzamide Derivative | HCT-116 (Colon) | - | - | - |
| 1,3,4-Oxadiazole-Benzodioxan Derivative | HepG2, HeLa, SW1116, BGC823 | Lower than 5-FU | 5-Fluorouracil | 110 |
| 2-Amino-1,3,4-oxadiazole derivative | A549 (Lung) | <0.14 | - | - |
| 2-Amino-1,3,4-oxadiazole derivative | C6 (Glioma) | 8.16 | - | - |
Key Mechanisms of Anticancer Action
1. Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, contributing to their immortality. Certain 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors.
2. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives and a standard anticancer drug (e.g., 5-Fluorouracil) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the final 1,3,4-oxadiazole derivative.
Chemical Data and Properties
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| Melting Point | 241-249 °C | [1] |
| Appearance | Solid | [1] |
| ¹H NMR (DMSO-d₆) | δ 3.9 (s, 3H, OCH₃), 5.1 (s, 2H, NH₂), 7.1-8.1 (m, 4H, ArH) | |
| ¹³C NMR (DMSO-d₆) | δ 54.32, 124.31, 125.43, 129.21, 150.06, 155.32 |
Experimental Protocols
The synthesis of this compound is presented as a two-step experimental workflow.
References
Application Notes and Protocols for Oxidative Cyclization Methods for 2-Amino-1,3,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various oxidative cyclization methods to synthesize 2-amino-1,3,4-oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] The protocols are based on established literature and offer a range of methodologies to suit different laboratory capabilities and substrate requirements.
Introduction
2-Amino-1,3,4-oxadiazole derivatives are crucial building blocks in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antimitotic properties.[2] The synthesis of these compounds often involves the oxidative cyclization of semicarbazones, which are readily prepared from the condensation of aldehydes with semicarbazide. This document outlines and compares several effective oxidative cyclization strategies.
Comparative Summary of Oxidative Cyclization Methods
The following table summarizes the key quantitative data for different oxidative cyclization methods, allowing for easy comparison of their efficacy and applicability.
| Method | Oxidant/Mediator | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield Range (%) | Key Advantages |
| Ultrasound-Assisted NBS Oxidation | N-Bromosuccinimide (NBS) | Sodium Acetate | Acetic Acid | 15 min | Ambient | 56–92 | Rapid reaction, mild conditions, metal-free, good yields.[3] |
| Iodine-Mediated Oxidation | Iodine (I₂) | Potassium Carbonate | 1,4-Dioxane | Not Specified | 80 °C | Good to excellent | Transition-metal-free, scalable, compatible with a wide range of aldehydes.[1][2][4][5][6][7] |
| Electrochemical Synthesis | - (Anodic Oxidation) | Lithium Perchlorate | Acetic Acid | Not Specified | Room Temp | Not Specified | Environmentally benign, controlled potential electrolysis.[8][9] |
| Hypervalent Iodine (III) Reagent | Iodobenzene Diacetate | - | DCM | 4-6 h | Room Temp | Up to 92 | Mild conditions, suitable for sensitive substrates.[10] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH | Potassium Iodide | Not Specified | Not Specified | Not Specified | Good | Utilizes an inexpensive and easy-to-handle oxidant.[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Ultrasound-Assisted NBS-Mediated Oxidative Cyclization[3]
This protocol describes a rapid and efficient synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones using NBS under ultrasound irradiation.
Materials:
-
Semicarbazone (1 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol, 0.196 g)
-
Sodium Acetate (1.1 mmol, 0.090 g)
-
Acetic Acid (20 mL)
-
Distilled water
-
50-mL beaker
-
Ultrasonic probe
-
Filtration apparatus
Procedure:
-
In a 50-mL beaker, combine the semicarbazone (1 mmol), NBS (1.1 mmol), and sodium acetate (1.1 mmol) in acetic acid (20 mL).
-
Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.
-
After sonication, pour the resulting solution into cool water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to afford the pure 2-amino-1,3,4-oxadiazole.
Protocol 2: Iodine-Mediated Oxidative Cyclization[2]
This method provides a transition-metal-free synthesis of 2-amino-1,3,4-oxadiazoles through a sequential condensation and iodine-mediated oxidative cyclization.
Step 1: Synthesis of Semicarbazone
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the reaction mixture at room temperature. The semicarbazone intermediate can be used in the next step without further purification.
Step 2: Oxidative Cyclization
-
To the crude semicarbazone from Step 1, add 1,4-dioxane, iodine (I₂) (0.6 mmol), and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and process it through an appropriate workup procedure (e.g., extraction and column chromatography) to isolate the 2-amino-1,3,4-oxadiazole.
Protocol 3: Electrochemical Synthesis[8][9]
This protocol outlines an environmentally friendly electrochemical approach for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
Materials:
-
Semicarbazone
-
Acetic Acid (non-aqueous)
-
Lithium Perchlorate (supporting electrolyte)
-
Platinum electrode (anode and cathode)
-
Undivided electrochemical cell
-
Controlled potential electrolysis setup
Procedure:
-
Prepare a solution of the semicarbazone in non-aqueous acetic acid containing lithium perchlorate as the supporting electrolyte.
-
Place the solution in an undivided electrochemical cell equipped with platinum electrodes.
-
Carry out the electrolysis under controlled potential at room temperature.
-
Monitor the reaction progress by suitable analytical techniques (e.g., voltammetry).
-
Upon completion, isolate the product from the electrolyte solution.
Visualizations
General Workflow for Semicarbazone Synthesis
Caption: General workflow for the synthesis of semicarbazone intermediates.
Oxidative Cyclization Pathways
Caption: Overview of different oxidative cyclization pathways to 2-amino-1,3,4-oxadiazoles.
References
- 1. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 2. datapdf.com [datapdf.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the emerging role of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives as potential anticancer agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, known for its diverse pharmacological activities.[1] Derivatives of this core structure, particularly those with a 4-methoxyphenyl substituent, have demonstrated significant antiproliferative effects against a range of human cancer cell lines. This document summarizes the key findings, presents quantitative data, and provides detailed experimental protocols for the assays used to evaluate these compounds.
Application Notes
The primary application of this compound and its analogs in cancer research is as cytotoxic agents. The core scaffold is a versatile starting point for the synthesis of a library of compounds with potential for development into targeted cancer therapies.
One of the most studied derivatives is N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine . This compound has shown significant growth-inhibitory effects in the National Cancer Institute's (NCI) 60-cell line screen.[2] It has demonstrated notable activity against leukemia, melanoma, colon cancer, and breast cancer cell lines.[1][2][3][4]
The general mechanism of action for many 1,3,4-oxadiazole derivatives involves the induction of apoptosis, or programmed cell death.[3] Studies on related compounds suggest that they can trigger the intrinsic apoptotic pathway.[3] This is a critical area of investigation for understanding the therapeutic potential of these molecules. The proposed mechanism often involves the upregulation of tumor suppressor proteins like p53, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3] This cascade of events leads to the activation of executioner caspases, ultimately resulting in cell death.[3]
Quantitative Data
The anticancer activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (referred to as compound 4s in some literature) has been quantified using the NCI-60 screen. The data is presented as Growth Percent (GP), which indicates the effect of the compound on cell growth. A GP value of 0 indicates no net cell growth, while a negative GP value signifies cell death.
| Cell Line | Cancer Type | Growth Percent (GP) | Reference |
| K-562 | Leukemia | 18.22 | [2] |
| MDA-MB-435 | Melanoma | 15.43 | [2] |
| HCT-15 | Colon Cancer | 39.77 | [2] |
| T-47D | Breast Cancer | 34.27 | [2] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This protocol is a general outline of the methodology used by the National Cancer Institute for its 60-cell line screen.[5][6]
Objective: To assess the in vitro anticancer activity of a compound against a panel of 60 human tumor cell lines.
Materials:
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compound (e.g., N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate 96-well plates with cells at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Time Zero Plates: After 24 hours, fix a set of plates with TCA to determine the cell population at the time of drug addition.
-
Compound Addition: Add the test compound at various concentrations to the remaining plates. For an initial screen, a single high concentration (e.g., 10⁻⁵ M) is often used.
-
Incubation with Compound: Incubate the plates for an additional 48 hours.
-
Cell Fixation: After the incubation period, discard the supernatant and fix the adherent cells by adding cold TCA.
-
Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and add Tris base solution to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the Growth Percent (GP) based on the absorbance values of the test wells relative to the control and time-zero wells.
MTT Cell Viability Assay
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the in vitro anticancer activity of test compounds.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by 1,3,4-oxadiazole derivatives.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Antimicrobial Assays of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of the compound 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. While specific quantitative antimicrobial data for this exact compound is not extensively available in publicly accessible literature, the following protocols are based on established methods for testing analogous 1,3,4-oxadiazole derivatives. The provided data tables include representative results for closely related compounds to illustrate the expected outcomes and data presentation.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3,4-oxadiazole ring can enhance the biological activity of a compound by participating in hydrogen bonding and improving its pharmacokinetic profile. This document outlines the standard assays to determine the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi.
Data Presentation: Representative Antimicrobial Activity
The following tables summarize typical antimicrobial activity data observed for 1,3,4-oxadiazole derivatives that are structurally related to this compound. This data is intended to be illustrative. Researchers should generate their own data for the specific compound of interest.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Related 1,3,4-Oxadiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,5-disubstituted-1,3,4-oxadiazoles | Staphylococcus aureus | 4 - 32 | Vancomycin | 1 - 4 |
| Bacillus subtilis | 8 - 64 | Ampicillin | 0.25 - 1 | |
| Escherichia coli | 16 - 128 | Ciprofloxacin | 0.015 - 1 | |
| Pseudomonas aeruginosa | 32 - 256 | Gentamicin | 0.5 - 4 | |
| Candida albicans | 8 - 64 | Fluconazole | 0.25 - 2 | |
| Aspergillus niger | 16 - 128 | Nystatin | 1 - 8 |
Table 2: Representative Zone of Inhibition Data for Structurally Related 1,3,4-Oxadiazole Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2,5-disubstituted-1,3,4-oxadiazoles | Staphylococcus aureus | 15 - 25 | Vancomycin | 17 - 21 |
| Escherichia coli | 12 - 20 | Ciprofloxacin | 22 - 30 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, including positive (broth and inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Agar Well Diffusion Assay
This method is used to determine the growth inhibition of a microorganism by an antimicrobial agent.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Standard antibiotic discs
Protocol:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile swab into the standardized microbial inoculum (0.5 McFarland) and streak the entire surface of the agar plate to ensure a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Add a specific volume (e.g., 100 µL) of a known concentration of the dissolved this compound into each well. A DMSO control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-Biofilm Assay
This assay determines the ability of the compound to inhibit the formation of biofilms.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Protocol:
-
Preparation of Plates: Similar to the MIC assay, prepare serial dilutions of the compound in the wells of a 96-well plate containing TSB with glucose.
-
Inoculation: Inoculate the wells with the bacterial suspension adjusted to a 0.5 McFarland standard. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells by inverting the plate and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The reduction in absorbance compared to the control indicates the inhibition of biofilm formation.
Visualizations
Application Notes and Protocols for In Vitro Anticancer Screening of Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer potential. Their diverse mechanisms of action, often involving the modulation of key signaling pathways implicated in tumorigenesis, make them attractive candidates for novel cancer therapeutics.[1][2][3] This document provides a comprehensive guide to the in vitro screening of oxadiazole derivatives for their anticancer properties. It includes detailed protocols for essential assays to evaluate cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Initial Cytotoxicity Screening
The primary step in evaluating the anticancer potential of novel oxadiazole derivatives is to determine their cytotoxic effects on various cancer cell lines. This is typically achieved through cell viability assays. The choice of cell lines should ideally represent a variety of cancer types to assess the spectrum of activity. Commonly used cell lines for screening oxadiazole derivatives include MCF-7 (breast), HeLa (cervical), A549 (lung), HepG2 (liver), and HT-29 (colon).[4][5][6][7]
Two of the most widely used and reliable colorimetric assays for determining cytotoxicity are the MTT and SRB assays.[8][9][10]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [10][12][13]
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the oxadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
SRB Assay
The Sulforhodamine B (SRB) assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9][14] The amount of bound dye is proportional to the total cellular protein mass.
Experimental Protocol: SRB Assay [8][9][15][16]
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
-
Data Presentation: Cytotoxicity Screening
Summarize the IC₅₀ values for each oxadiazole derivative against the tested cancer cell lines in a clear and structured table.
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | 15.7 ± 0.7 | 13.5 ± 0.5 | 20.1 ± 1.1 | 18.3 ± 0.9 |
| Derivative 2 | 5.9 ± 0.3 | 7.1 ± 0.4 | 4.1 ± 0.2 | 6.8 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.0 ± 0.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Mechanistic Studies
Once the cytotoxic potential of the oxadiazole derivatives has been established, further experiments are necessary to elucidate the underlying mechanism of action. Key mechanistic insights can be gained by studying the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[17][18] The Annexin V-FITC assay is a widely used method to detect early and late-stage apoptosis.[17][18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[17][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Experimental Protocol: Annexin V-FITC/PI Staining [17][18][19][20][21]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the oxadiazole derivative at its IC₅₀ concentration for 24 or 48 hours. Include untreated cells as a control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within 1 hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation: Apoptosis Assay
Present the quantitative data from the flow cytometry analysis in a table.
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Derivative 2 (IC₅₀) | 45.8 ± 3.2 | 30.5 ± 2.1 | 22.1 ± 1.8 |
Values are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[22][23] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[24] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Experimental Protocol: Cell Cycle Analysis [22][24][25]
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the oxadiazole derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[24] RNase A is crucial to prevent the staining of RNA.
-
Incubate for 15-30 minutes at 37°C or room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The PI fluorescence is typically measured in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in each phase.[25]
-
Data Presentation: Cell Cycle Analysis
Tabulate the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.5 |
| Derivative 2 (IC₅₀) | 20.3 ± 1.7 | 15.2 ± 1.3 | 64.5 ± 3.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for in vitro anticancer screening.
Signaling Pathway
Oxadiazole derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2]
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways.
References
- 1. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijdcs.com [ijdcs.com]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nanocellect.com [nanocellect.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Flow Cytometry Protocol [sigmaaldrich.com]
Molecular docking studies of 1,3,4-oxadiazole compounds with target enzymes
Application Notes: Molecular Docking of 1,3,4-Oxadiazole Compounds
Introduction to 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] The unique electronic and structural properties of the 1,3,4-oxadiazole ring allow it to act as a bioisostere for amide, ester, and carbamate groups, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.[2] Its ability to participate in hydrogen bonding with biological receptors further enhances its appeal in the design of novel therapeutic agents.[1] Numerous studies have demonstrated that substituting various pharmacophores at the 2 and 5 positions of the oxadiazole ring can significantly enhance its biological potency against various diseases.[1]
The Principle and Application of Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme).[3] This in silico method is crucial in modern drug discovery for several reasons:
-
Target Identification: It helps in understanding the interaction between a potential drug molecule and its biological target at the molecular level.
-
Lead Optimization: By predicting binding modes and energies, researchers can rationally design and modify lead compounds to improve their efficacy and selectivity.
-
Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential hits, saving significant time and resources compared to traditional high-throughput screening.
The process involves placing the ligand into the active site of the target protein and using a scoring function to estimate the strength of the interaction, often expressed as a docking score or binding energy in kcal/mol.[4] Lower docking scores typically indicate a more favorable binding interaction.
Key Target Enzymes for 1,3,4-Oxadiazole Compounds
Molecular docking studies have successfully identified and validated the interaction of 1,3,4-oxadiazole derivatives with several key enzymes implicated in various diseases:
-
Cancer-Related Enzymes:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase often overexpressed in tumors. Docking studies have shown that 1,3,4-oxadiazole derivatives can bind to the EGFR active site, with the oxadiazole nitrogen atoms frequently forming hydrogen bonds with key residues like Met769.[1]
-
Cyclin-Dependent Kinase 2 (CDK-2): As a crucial regulator of the cell cycle, CDK-2 is a prime target for cancer therapy. Novel 1,3,4-oxadiazole derivatives have demonstrated strong binding affinities to the CDK-2 active site, with docking scores superior to reference ligands.[5]
-
Tubulin: This protein is essential for microtubule formation during cell division. Certain oxadiazole compounds have been identified as potent tubulin polymerization inhibitors, with docking studies revealing crucial hydrogen bonding and hydrophobic interactions at the colchicine-binding site.[6]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is a key factor in cell proliferation and survival. The 1,3,4-oxadiazole scaffold has been effectively used to design inhibitors that target the STAT3-SH2 domain.[7]
-
-
Microbial Enzymes:
-
Urease: This nickel-containing enzyme is vital for certain pathogenic bacteria. Many 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of Jack bean urease, with molecular docking used to elucidate their interaction modes within the enzyme's active site.[8][9]
-
Enoyl-ACP Reductase (ENR): An essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, ENR is a validated target for anti-tubercular drugs. Docking studies have helped in designing oxadiazole-ligated compounds with good binding affinity against this enzyme.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative results from various molecular docking and in vitro studies of 1,3,4-oxadiazole derivatives against different target enzymes.
Table 1: Docking Scores and Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | PDB ID | Docking Score (kcal/mol) | In Vitro Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| IIe | EGFR Tyrosine Kinase | 1M17 | -7.89 | 25.1 µM | HeLa | [1] |
| 5a | CDK-2 | Not Specified | -10.654 | 43.16 µg/mL | Caco-2 | [5] |
| 5d | CDK-2 | Not Specified | -10.169 | 60.8 µg/mL | Caco-2 | [5] |
| 8e | Tubulin | Not Specified | Not Specified | 3.19 µM | MCF-7 | [6][11] |
| 8f | Tubulin | Not Specified | Not Specified | 4.11 µM | MCF-7 | [6][11] |
| 5e | STAT3 | Not Specified | Not Specified | 89.9% DPPH Inhibition | N/A |[7] |
Table 2: Urease Inhibition and Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | PDB ID | In Vitro Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 4j | Jack Bean Urease | Not Specified | 1.15 µM | [8] |
| 4a | Jack Bean Urease | Not Specified | 5.60 µM | [8] |
| 4g | Jack Bean Urease | Not Specified | 6.22 µM | [8] |
| 4i | Jack Bean Urease | Not Specified | 5.86 µM |[8] |
Visualized Workflow and Protocols
General Workflow for Molecular Docking Studies
The diagram below illustrates the standard workflow for a computational molecular docking experiment, from initial setup to final analysis.
Detailed Experimental Protocol: A General Guide
This protocol provides a generalized methodology for performing molecular docking using widely accepted software like AutoDock.
Objective: To predict the binding mode and affinity of a 1,3,4-oxadiazole derivative with a target enzyme.
Materials:
-
Workstation with Linux/Windows OS.
-
Molecular modeling software: AutoDock Tools, AutoDock 4.2, Vina, or similar.[1]
-
Visualization software: PyMOL, Chimera, or Discovery Studio.
-
3D structure file of the target enzyme (from Protein Data Bank - PDB).
-
Structure file of the 1,3,4-oxadiazole ligand (e.g., in .mol2 or .sdf format).
Protocol:
-
Receptor (Enzyme) Preparation a. Download the crystal structure of the target enzyme from the PDB. b. Open the PDB file in AutoDock Tools. c. Remove all non-essential molecules, including water molecules, co-factors, and existing ligands from the protein file.[1] d. Add polar hydrogens to the protein structure. e. Compute and assign Gasteiger or Kollman charges to the protein atoms.[1] f. Merge non-polar hydrogens. g. Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
-
Ligand (1,3,4-Oxadiazole Compound) Preparation a. Draw the 2D structure of the 1,3,4-oxadiazole compound using a chemical drawing tool and convert it to a 3D structure. b. Open the 3D ligand file in AutoDock Tools. c. Detect the root and define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[1] d. Assign Gasteiger charges. e. Save the prepared ligand in the PDBQT format.
-
Grid Parameter Generation a. Load the prepared receptor (PDBQT file) into AutoDock Tools. b. Define the active site for docking. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the binding pocket. c. Set up the grid box. This is a 3D grid that encompasses the entire binding site. A typical dimension is 60 × 60 × 60 Å with a spacing of 0.375 Å, but this should be adjusted to fit the specific active site.[1] d. Save the grid parameter file (.gpf). e. Run the autogrid4 command to generate the map files required for docking.
-
Docking Simulation a. Prepare a docking parameter file (.dpf). This file specifies the prepared ligand and receptor files, the grid map files, and the parameters for the search algorithm. b. For AutoDock 4.2, the Lamarckian Genetic Algorithm (LGA) is commonly used.[1] Key parameters to set include the number of docking runs (e.g., 50-100), population size, and the maximum number of energy evaluations. c. Execute the docking simulation by running the autodock4 command with the docking parameter file as input. d. The program will generate a docking log file (.dlg) containing the results.
-
Analysis of Results a. Analyze the docking log file to view the results. The results are typically clustered based on conformational similarity (RMSD). b. Identify the lowest binding energy (docking score) from the most populated cluster. This represents the most favorable and likely binding pose. c. Visualize the predicted binding pose. Load the receptor PDBQT and the docked ligand conformation from the .dlg file into a visualization tool like PyMOL or Discovery Studio. d. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 1,3,4-oxadiazole ligand and the amino acid residues of the enzyme's active site. This analysis provides insight into the structural basis of the compound's activity.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis and biological evaluation of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a class of compounds that has demonstrated significant potential as anticancer agents. The information compiled is based on established scientific literature and is intended to guide researchers in the replication and further development of these promising therapeutic candidates.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The N-aryl-5-substituted-1,3,4-oxadiazol-2-amine framework, in particular, has been the focus of recent research due to the potent cytotoxic activity of some analogues against various human cancer cell lines.[3][4][5] These compounds are of interest for their potential to be developed into novel chemotherapeutic agents. Some studies suggest that their mechanism of action may involve the inhibition of tubulin polymerization.[6]
This document outlines the synthetic routes to these compounds, provides detailed experimental procedures, and presents a summary of their reported anticancer activities.
Synthetic Protocols
The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues is typically achieved through a multi-step process. A general and widely used method involves the cyclization of an appropriate semicarbazide derivative.[4][7] An alternative approach involves the reaction of hydrazides with isocyanates followed by cyclization.[8][9]
General Method for the Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogues
This protocol is adapted from the work of Ahsan et al. (2014).[4]
Step 1: Synthesis of Substituted Phenyl Urea Analogues
-
Dissolve aromatic anilines (0.1 mol) in a mixture of 20 mL of glacial acetic acid and 10 mL of hot water.
-
With continuous stirring, add a solution of sodium cyanate (6.5 g, 0.1 mol) in 80 mL of hot water.
-
Continue stirring the mixture and then cool it in an ice bath.
-
Filter the resulting solid precipitate, wash it with water, and dry it to obtain the substituted phenyl urea analogue.
Step 2: Synthesis of Semicarbazide Analogues
Detailed protocols for this step can be found in the cited literature.[4] It generally involves the reaction of the substituted phenyl urea with hydrazine hydrate.
Step 3: Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogues
-
Reflux a mixture of the appropriate substituted phenyl semicarbazide (0.005 mol) and an aromatic aldehyde (0.005 mol).
-
Use a 1:2 (v/v) mixture of ethanol and water as the solvent system and 20 mol% NaHSO₃ as a catalyst.[4]
-
Continue the reflux for 10–12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the excess solvent under reduced pressure.
-
Pour the concentrated reaction mixture into crushed ice.
-
Filter the resulting solid, wash it thoroughly with water, and then dry it.
-
Recrystallize the crude product from absolute ethanol to obtain the purified 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogue.
Experimental Workflow and Logic
The following diagrams illustrate the general synthetic workflow and a proposed mechanism of action for this class of compounds.
Caption: General synthetic workflow for N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.
Caption: Proposed mechanism of tubulin polymerization inhibition by oxadiazole analogues.
Data Presentation: Anticancer Activity
The synthesized N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines by the National Cancer Institute (NCI).[3][4][5] The data is presented as the percentage of growth inhibition (PGI) or growth percent (GP) at a single high dose (10⁻⁵ M).
Table 1: Anticancer Activity of Selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [3][4]
| Compound ID | R (Substitution at position 5) | Ar (Aryl group at N) | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast, 34.27), HCT-15 (Colon, 39.77) |
| 4u | 4-hydroxyphenyl | 2,4-dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma, 6.82), K-562 (Leukemia, 24.80), NCI-H522 (Lung, 41.03), HCT-15 (Colon, 44.74) |
| 4j | 3,4-dimethoxyphenyl | 4-bromophenyl | > 97 | HOP-92 (Lung, 75.06), MOLT-4 (Leukemia, 76.31), NCI-H522 (Lung, 79.42), SNB-75 (CNS, 81.73) |
| 4l | ethyl | 4-bromophenyl | > 97 | A498 (Renal, 76.62), MALME-3M (Melanoma, 77.96), MOLT-4 (Leukemia, 79.51) |
Table 2: Anticancer Activity of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-Oxadiazol-2-amines [5]
| Compound ID | Ar (Aryl group at N) | Significant Activity (PGI %) |
| 6h | 2,4-dimethylphenyl | SNB-19 (CNS, 86.61), OVCAR-8 (Ovarian, 85.26), NCI-H40 (Lung, 75.99) |
Note: A lower Growth Percent (GP) or a higher Percent Growth Inhibition (PGI) indicates greater anticancer activity.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200 cm⁻¹), C=N stretching (around 1520 cm⁻¹), and C-O-C stretching (around 1110 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shifts and splitting patterns of the protons will confirm the arrangement of the aryl and substituted groups. For example, the N-H proton typically appears as a singlet at a high delta value (δ > 8 ppm).[4]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[4]
Example Characterization Data for N-(4-methylphenyl)-5-(2-furyl)-1,3,4-oxadiazol-2-amine (4e): [4]
-
Yield: 66%
-
Melting Point: 182–184°C
-
IR (KBr) cm⁻¹: 3219 (NH), 1523 (C=N), 1109 (C–O–C)
-
¹H NMR (300 MHz, DMSO-d₆) δ: 2.23 (3H, s, CH₃), 6.86–6.89 (2H, d, J = 6.1 Hz, ArH), 6.96–6.99 (2H, d, J = 5.4 Hz, ArH), 7.36–7.41 (3H, m, ArH), 8.33 (1H, s, NH)
-
m/z: 241 (M⁺)
Conclusion and Future Directions
The N-aryl-5-substituted-1,3,4-oxadiazol-2-amine scaffold represents a promising starting point for the development of new anticancer agents. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these compounds. Future work could focus on expanding the library of analogues to improve potency and selectivity, as well as further elucidating their mechanism of action. Structure-activity relationship (SAR) studies based on the existing data can guide the design of more effective compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3,4-Oxadiazoles as a Versatile Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide groups, enhance metabolic stability, and participate in hydrogen bonding, make it an attractive core for designing enzyme inhibitors.[1][2] This document provides an overview of the application of 1,3,4-oxadiazole derivatives as inhibitors for various enzyme classes, alongside detailed protocols for their synthesis and enzymatic evaluation.
Application Notes: Targeting Diverse Enzyme Families
1,3,4-oxadiazole-based compounds have demonstrated inhibitory activity against a wide array of enzymes implicated in numerous diseases, including cancer, microbial infections, and metabolic disorders.[3][4] Their versatility allows for structural modifications that can be tailored to achieve high potency and selectivity for specific enzyme targets.[3]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] Certain isoforms, such as CA II and IX, are significant targets for treating glaucoma and cancer, respectively.[5][6] Many 1,3,4-oxadiazole derivatives, particularly those bearing sulfonamide or thiol moieties, have been identified as potent CA inhibitors.[6][7]
| Compound Class/Example | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference(s) |
| 3-Phenyl-β-alanine 1,3,4-oxadiazole hybrids (e.g., 4a, 4c) | CA-II | IC₅₀: 12.1 - 13.8 µM | [5] |
| Benzimidazole-1,3,4-oxadiazole derivative (4a) | hCA I | IC₅₀: 1.322 µM | [8] |
| Benzimidazole-1,3,4-oxadiazole derivative (4d) | hCA II | IC₅₀: 1.502 µM | [8] |
| 3-Pyridine substituted 1,3,4-oxadiazole (7g) | Carbonic Anhydrase | IC₅₀: 0.1 µM | [9] |
| Coumarin–oxadiazole hybrids | hCA IX, hCA XII | Selective Inhibition | [7] |
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] The 1,3,4-oxadiazole scaffold has been successfully employed to develop inhibitors against several kinases, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are key targets in oncology.[11][12]
| Compound Class/Example | Target Enzyme | Inhibition Data (IC₅₀) | Reference(s) |
| 2,5-disubstituted-1,3,4-oxadiazole (10f) | PIM-1 Kinase | 17 nM | [11] |
| Naproxen-based 1,3,4-oxadiazole-triazole hybrid (15) | EGFR Kinase | 0.41 µM | [12] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione (10) | EGFR, CDK2 | Not specified | [4] |
Hydrolase and Other Enzyme Inhibitors
The 1,3,4-oxadiazole nucleus is also effective in targeting a variety of other enzymes, including urease (implicated in infections by H. pylori), α-glucosidase (a target for diabetes), and metallo-β-lactamases (MβLs), which confer bacterial resistance to β-lactam antibiotics.[13][14][15]
| Compound Class/Example | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference(s) |
| Methoxy and halo-substituted 1,3,4-oxadiazoles (4j) | Urease (Jack bean) | IC₅₀: 1.15 µM | |
| Benzimidazole-based 1,3,4-oxadiazole (32c) | α-Glucosidase | IC₅₀: 2.6 µM | [16] |
| 1,3,4-oxadiazole derivatives (58a) | Cathepsin K | Kᵢ: 2.1 µM | [16] |
| 1,3,4-oxadiazole-2-thione derivatives (80, 81) | Thymidine Phosphorylase | Potent Inhibition | |
| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (74) | HDAC | Potent and Selective Inhibition |
Visualizations
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-oxadiazole-based inhibitor.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a common method for synthesizing 1,3,4-oxadiazoles via the cyclodehydration of an intermediate N,N'-diacylhydrazine.[5]
Step 1: Synthesis of Acylhydrazide
-
To a solution of an appropriate ester (1.0 eq) in ethanol, add hydrazine hydrate (1.5 - 2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure acylhydrazide.
Step 2: Synthesis of N,N'-Diacylhydrazine
-
Dissolve the acylhydrazide (1.0 eq) from Step 1 in a suitable solvent (e.g., pyridine, dichloromethane).
-
Cool the solution in an ice bath (0-5 °C).
-
Add the desired acyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the diacylhydrazine intermediate.
Step 3: Cyclodehydration to form 1,3,4-Oxadiazole
-
Add the N,N'-diacylhydrazine (1.0 eq) from Step 2 to a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Heat the mixture at reflux (typically 80-110 °C) for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate, potassium carbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[5][9]
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[2]
Materials:
-
Human or bovine Carbonic Anhydrase (CA) enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test compounds (1,3,4-oxadiazole derivatives) and a standard inhibitor (e.g., Acetazolamide).
-
Solvent: DMSO.
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Store in aliquots at -20°C.
-
Immediately before use, dilute the CA stock to the desired working concentration (e.g., 20 units/mL) with cold Assay Buffer.
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in DMSO or acetonitrile. Prepare fresh daily.
-
Prepare serial dilutions of test compounds and the standard inhibitor in DMSO.
-
-
Assay Protocol:
-
Set up the 96-well plate with the following controls and test wells (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This is a general protocol for a luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method is applicable to various kinases like EGFR and PIM-1.[7][11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, PIM-1).
-
Kinase-specific peptide substrate.
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Test compounds (1,3,4-oxadiazole derivatives) and a standard inhibitor (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
384-well white microplate and a luminometer.
Procedure:
-
Assay Setup:
-
Add 1 µL of test compound dilutions (in 5% DMSO) or vehicle control (5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (prepared in Kinase Buffer) to the wells.
-
Add 2 µL of the substrate/ATP mixture (prepared in Kinase Buffer). The final ATP concentration should be near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal via a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition based on the signals from control (no inhibitor) and test wells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[7][11]
-
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. protocols.io [protocols.io]
- 16. asm.org [asm.org]
Application Notes and Protocols: Co-catalyzed Synthesis of N-aryl-1,3,4-oxadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-catalyzed synthesis of N-aryl-1,3,4-oxadiazol-2-amines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Introduction
N-aryl-1,3,4-oxadiazol-2-amines are privileged scaffolds in drug discovery.[4] The development of efficient synthetic methodologies is crucial for accessing novel derivatives for biological screening. Co-catalyzed methods offer advantages in terms of yield, reaction time, and milder reaction conditions compared to traditional approaches. This document outlines various co-catalyzed strategies, presents detailed experimental protocols, and summarizes key reaction data.
Synthetic Strategies and Methodologies
Several co-catalyzed methods have been developed for the synthesis of N-aryl-1,3,4-oxadiazol-2-amines. The primary approaches involve the cyclization of intermediates such as semicarbazones or the direct functionalization of pre-formed rings. Key catalytic systems include sodium bisulfite (NaHSO3), copper(II) trifluoromethanesulfonate (Cu(OTf)2), and palladium(II) acetate (Pd(OAc)2).[5][6]
A common and effective method involves the reaction of substituted phenyl semicarbazides with aromatic aldehydes, co-catalyzed by sodium bisulfite.[5] This one-pot reaction proceeds via the formation of a semicarbazone intermediate, followed by oxidative cyclization to yield the desired N-aryl-1,3,4-oxadiazol-2-amine.
Another notable strategy is the copper-catalyzed imine C-H functionalization of N-arylidene aroylhydrazides, which provides a direct route to 2,5-disubstituted-1,3,4-oxadiazoles.[6][7] Palladium-catalyzed oxidative annulation of hydrazides and isocyanides also represents a modern approach to constructing the 2-amino-1,3,4-oxadiazole core.[6]
Experimental Protocols
Protocol 1: Sodium Bisulfite Co-catalyzed Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amines[5]
This protocol details the synthesis of N-aryl-1,3,4-oxadiazol-2-amines from substituted phenyl semicarbazides and aromatic aldehydes.
Materials:
-
Substituted phenyl semicarbazide
-
Aromatic aldehyde
-
Sodium bisulfite (NaHSO3)
-
Ethanol
-
Water
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine the substituted phenyl semicarbazide (0.005 mol) and the aromatic aldehyde (0.005 mol).
-
Add a solvent system of ethanol and water (1:2, v/v).
-
Add sodium bisulfite (20 mol%) to the mixture.
-
Reflux the reaction mixture for 10–12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the excess solvent under reduced pressure.
-
Pour the concentrated residue into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from absolute ethanol to obtain the pure 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various N-aryl-1,3,4-oxadiazol-2-amine derivatives using the sodium bisulfite co-catalyzed method.[5]
| Compound | N-Aryl Substituent | 5-Substituent | Yield (%) | Melting Point (°C) |
| 4g | 4-Bromophenyl | 4-Methoxyphenyl | 81 | 198–200 |
| 4m | 4-Chlorophenyl | 4-Methoxyphenyl | 82 | 188–190 |
| 4o | 4-Chlorophenyl | 4-Chlorophenyl | 72 | 162–164 |
| 4f | 4-Methylphenyl | Ethyl | 70 | 210–212 |
| 4t | 2,4-Dimethylphenyl | 4-Fluorophenyl | 68 | 190–192 |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | - | - |
| 4x | 2,4-Dimethylphenyl | 2-Furyl | 66 | 190–192 |
Visualizations
Experimental Workflow for Sodium Bisulfite Co-catalyzed Synthesis
Caption: Workflow for NaHSO3 co-catalyzed synthesis.
Logical Relationship of Synthetic Approaches
Caption: Key steps in co-catalyzed synthesis.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Development of Antibacterial Agents from 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of novel antibacterial agents derived from the 1,3,4-oxadiazole scaffold. It includes detailed protocols for the synthesis of these compounds, their evaluation for antibacterial efficacy, and assessment of their cytotoxic profiles. Additionally, it summarizes key quantitative data from recent studies and provides visual representations of experimental workflows and potential mechanisms of action.
Data Presentation
The following tables summarize the antibacterial activity and cytotoxicity of various 1,3,4-oxadiazole derivatives as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of 1,3,4-Oxadiazole Derivatives against Common Bacterial Strains
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Norfloxacin-1,3,4-oxadiazole hybrids (4a-c) | S. aureus | 1-2 | Norfloxacin | 1-2 |
| MRSA | 0.25-1 | Vancomycin | 1-2 | |
| 2-Acylamino-1,3,4-oxadiazole (22a) | S. aureus | 1.56 | Levofloxacin | - |
| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | B. subtilis | 0.78 | Levofloxacin | - |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids (41a, 41b) | P. aeruginosa | Comparable to Ciprofloxacin | Ciprofloxacin | - |
| E. coli | Comparable to Ciprofloxacin | Ciprofloxacin | - | |
| S. aureus | Comparable to Ciprofloxacin | Ciprofloxacin | - | |
| 1,3,4-oxadiazole derivative (OZE-I) | S. aureus (7 strains) | 4-16 | - | - |
| 1,3,4-oxadiazole derivative (OZE-II) | S. aureus (7 strains) | 4-16 | - | - |
| 1,3,4-oxadiazole derivative (OZE-III) | S. aureus (7 strains) | 8-32 | - | - |
| 1,3,4-oxadiazole derivative (13) | S. aureus | MIC90 of 0.5 | - | - |
| S. epidermidis | MIC90 of 1 | - | - |
Note: '-' indicates data not available in the cited sources. MRSA refers to Methicillin-resistant Staphylococcus aureus.
Table 2: DNA Gyrase Inhibition and Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Cell Line | Cytotoxicity (IC50) |
| Norfloxacin-1,3,4-oxadiazole hybrids | DNA Gyrase Inhibition | - | - | - |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | DNA Gyrase Inhibition | Strong inhibitors | - | - |
| 1,3,4-oxadiazole derivative LMM6 | - | - | - | Not specified, but described as having a bacteriostatic effect.[1] |
| 1,3,4-oxadiazole derivative (13) | - | - | Mammalian cells | Improved toxicity profile compared to parent compound 1771.[2] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the development of 1,3,4-oxadiazole-based antibacterial agents.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Acid Hydrazides
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, a versatile scaffold for developing antibacterial agents.[3]
Materials:
-
Substituted aromatic acid hydrazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃) as a cyclodehydrating agent
-
Appropriate solvents (e.g., dry toluene, xylene)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aromatic acid hydrazide (1 equivalent) in a minimal amount of an appropriate dry solvent.
-
Addition of Reagents: Add the substituted carboxylic acid (1 equivalent) to the solution. Slowly add phosphorus oxychloride (2-3 equivalents) dropwise to the reaction mixture under stirring. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Reflux: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixture) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound against a specific bacterial strain, following CLSI guidelines.[4][5]
Materials:
-
Test 1,3,4-oxadiazole derivative
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL before adding the inoculum.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives on a mammalian cell line.[6][7][8][9]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Test 1,3,4-oxadiazole derivative
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Visualizations
Experimental Workflow
References
- 1. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and data-driven insights to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound and related 2-amino-1,3,4-oxadiazoles.
Q1: My reaction yield for this compound is consistently low. What are the potential causes?
Low yields can stem from several factors depending on your synthetic route:
-
Inefficient Cyclization: The key ring-forming step is often the most challenging. The choice of cyclizing or oxidizing agent is critical. Harsh reaction conditions, such as excessively high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials, intermediates, or the final product[1].
-
Incomplete Precursor Formation: If you are using a two-step method, ensure the intermediate (e.g., the corresponding semicarbazone or thiosemicarbazide) is formed in high purity and yield before proceeding to the cyclization step.
-
Side Reactions: The formation of by-products can significantly consume starting materials and reduce the yield of the desired oxadiazole. A common side reaction, especially when starting from thiosemicarbazide precursors, is the formation of 1,3,4-thiadiazoles[1][2].
-
Starting Material Purity: Impurities in the initial materials, such as 4-methoxybenzoylhydrazide or the cyclizing agent, can interfere with the reaction.
Q2: I am observing significant by-product formation. What are these impurities and how can I minimize them?
The most common impurity is the corresponding 1,3,4-thiadiazole, particularly when using a thiosemicarbazide intermediate[1].
-
Cause: This occurs when the reaction pathway favors cyclization through the sulfur atom instead of the desired oxygen atom, leading to the thermodynamically stable thiadiazole ring[1].
-
Solution: To favor the formation of the oxadiazole, the choice of reagent is crucial. Methods that employ oxidative desulfurization are designed to promote oxadiazole formation. Reagents like iodine in a basic medium, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or even lead oxide can be used to drive the reaction towards the desired product[3][4][5]. Using a non-sulfur precursor, such as reacting 4-methoxybenzoylhydrazide with cyanogen bromide, completely avoids the possibility of thiadiazole formation[6][7].
Q3: Which synthetic route is recommended for achieving the highest yield?
Several effective routes exist, with the choice often depending on available reagents and safety considerations.
-
Oxidative Cyclization of Acylthiosemicarbazide: This is a widely used and reliable method. The precursor, 1-(4-methoxybenzoyl)thiosemicarbazide, is synthesized from 4-methoxybenzoylhydrazide. This intermediate then undergoes an oxidative cyclodesulfurization. Various oxidants have proven effective, offering a range of conditions[3][4][8].
-
Reaction of Acid Hydrazide with Cyanogen Bromide: This is a direct and efficient method that avoids sulfur-based reagents entirely[6][7]. The reaction between 4-methoxybenzoylhydrazide and cyanogen bromide (or chloride) directly yields the 2-amino-1,3,4-oxadiazole[6].
-
Oxidative Cyclization of Semicarbazones: This route involves the condensation of an aldehyde with semicarbazide, followed by oxidative cyclization[9][10]. Oxidants such as ceric ammonium nitrate or iodine can be used[9][10].
Q4: How can I effectively purify the final product?
Purification strategies depend on the impurities present.
-
Recrystallization: This is the most common and effective method for purifying the solid this compound product. Methanol is frequently reported as a suitable solvent for recrystallization[11][12].
-
Column Chromatography: If recrystallization is insufficient, especially for removing structurally similar by-products, column chromatography on silica gel is a widely used alternative[1]. Careful selection of the eluent system is critical for achieving good separation.
Comparative Data on Synthesis of 2-Amino-1,3,4-Oxadiazoles
The following table summarizes yields reported for various synthetic methods used to produce 2-amino-5-aryl-1,3,4-oxadiazoles, which are structurally related to the target compound. This data can help in selecting an optimal synthetic strategy.
| Precursor Type | Cyclization/Oxidizing Agent | Solvent | Yield Range (%) | Reference |
| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / KI | Ethanol | Good to Excellent | [3][4][8] |
| Acylthiosemicarbazide | Iodine / NaOH | Ethanol | ~62-75% | [3][4] |
| Acylthiosemicarbazide | Potassium Iodate (KIO₃) | Water | Moderate to Excellent | [13] |
| Acylthiosemicarbazide | Lead(II) Oxide (PbO) | Ethanol | Low to Moderate | [5] |
| Acid Hydrazide | Cyanogen Bromide (CNBr) | Methanol | Good | [6][7] |
| Semicarbazone | Ceric Ammonium Nitrate (CAN) | Solvent-free | Moderate | [9] |
| Semicarbazone | Iodine (I₂) | N/A | Good | [10][13] |
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound via the oxidative cyclization of an acylthiosemicarbazide intermediate.
Step 1: Synthesis of 4-Methoxybenzohydrazide
-
Combine methyl 4-methoxybenzoate (1 equivalent) and hydrazine hydrate (2-3 equivalents) in methanol.
-
Reflux the mixture for 6-8 hours. The progress can be monitored by TLC.
-
After completion, evaporate the excess hydrazine and methanol under reduced pressure.
-
Recrystallize the crude product from methanol to yield pure 4-methoxybenzohydrazide, typically as white crystals[11].
Step 2: Synthesis of 1-(4-Methoxybenzoyl)thiosemicarbazide
-
Dissolve 4-methoxybenzohydrazide (1 equivalent) in a suitable solvent like ethanol or THF.
-
Add an equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate for an N-phenyl derivative) or thiosemicarbazide itself.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.
Step 3: Oxidative Cyclization to this compound
This procedure uses 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), an efficient and safe oxidizing agent.[3][4]
-
Suspend the 1-(4-methoxybenzoyl)thiosemicarbazide (1 equivalent) and potassium iodide (KI, catalytic amount) in ethanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~1.5 equivalents) portion-wise to the suspension while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain this compound.
Visualizations
Caption: Synthetic route to the target compound via an acylthiosemicarbazide intermediate.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 7. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of cyclization conditions for 1,3,4-oxadiazole synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven summaries to enhance the yield, purity, and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve two primary routes. The first is the cyclodehydration of N,N′-diacylhydrazines.[1] The second common approach is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of acylhydrazides and aldehydes.[1][2] One-pot syntheses starting from carboxylic acids and acylhydrazides are also frequently employed to streamline the process.[3]
Q2: Why is the choice of cyclodehydrating agent so critical for this synthesis?
A2: The choice of cyclodehydrating agent is crucial because it directly impacts reaction yield, purity, and substrate scope. Traditional reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄) are effective but often require harsh conditions such as high temperatures, which can lead to the decomposition of sensitive starting materials or products.[1][4] Modern and milder reagents like the Burgess reagent, propylphosphonic anhydride (T3P®), or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) can offer higher yields and compatibility with a broader range of functional groups under gentler conditions.[1][5][6]
Q3: What are the main advantages of using microwave-assisted synthesis for 1,3,4-oxadiazoles?
A3: Microwave irradiation offers several advantages, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating.[7] For instance, Khanum et al. demonstrated a microwave-assisted cyclization that completed in about 10 minutes.[1] This rapid and efficient heating can be particularly beneficial for less reactive substrates or to minimize the formation of thermal degradation byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles.
Q4: My reaction yield is consistently low. What are the potential causes and how can I address them?
A4: Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors:
-
Inefficient Cyclodehydration: This is a common bottleneck. The chosen dehydrating agent may not be potent enough or may require different conditions.
-
Solution: If using a classical reagent like POCl₃ or PPA at high temperatures fails, consider switching to a milder and more efficient modern reagent.[5] Reagents like XtalFluor-E, Deoxo-Fluor, or TBTU have been shown to provide excellent yields at or below room temperature.[5][8] The combination of triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄) has also proven effective for dehydrating diacylated hydrazides under mild conditions.[3]
-
-
Decomposition of Materials: Harsh reaction conditions, such as high temperatures and strongly acidic media, can cause the degradation of starting materials, intermediates, or the final oxadiazole product.[9]
-
Purity of Starting Materials: Impurities in the initial acylhydrazide or carboxylic acid can interfere with the reaction, leading to side products and lower yields.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before starting the cyclization step.
-
Q5: I have identified a sulfur-containing impurity in my final product. What is it likely to be and how can I avoid it?
A5: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This byproduct is frequently observed when using sulfur-based reagents (e.g., Lawesson's reagent) or when starting from thiosemicarbazides with the intention of forming an oxadiazole.
-
Solution: To avoid this, ensure your reaction pathway does not involve unintended sulfur sources. If starting from thiosemicarbazides, specific reagents are required to favor oxadiazole formation over thiadiazole. For example, using desulfurizing agents like mercury acetate or TBTU can promote cyclization to the desired 2-amino-1,3,4-oxadiazole.[6]
Q6: The purification of my oxadiazole product is challenging due to a persistent byproduct. What is a common culprit and how can it be removed?
A6: When using phosphine-based reagents for dehydration, such as Ph₃P/CBr₄ or Ph₃P/Br₂, a common and often difficult-to-remove byproduct is triphenylphosphine oxide (Ph₃PO).[10]
-
Solution: While standard column chromatography can be used, the separation may be challenging due to similar polarities. An alternative is to use a supported reagent, such as nano-silica-anchored PPh₂/Br₂, which simplifies purification as the phosphine oxide byproduct remains on the solid support and can be filtered off.[10]
Quantitative Data Summary
The following tables provide a comparative overview of various reagents and conditions for the synthesis of 1,3,4-oxadiazoles.
Table 1: Comparison of Common Cyclodehydrating Agents
| Cyclodehydrating Agent | Starting Materials | Typical Conditions | Yield Range (%) | Reference |
| POCl₃ (Phosphorus oxychloride) | Acylhydrazides & Carboxylic Acids | Reflux, several hours | 54 - 70 | [1][11] |
| PPA (Polyphosphoric Acid) | N,N′-Diacylhydrazines | ~100 °C, several hours | Good (unspecified) | [1] |
| SOCl₂ (Thionyl Chloride) | N,N′-Diacylhydrazines | Reflux | Good (unspecified) | [1][10] |
| Burgess Reagent | N,N′-Diacylhydrazines | Microwave or conventional heating | Good to excellent | [1][5] |
| TBTU (Uronium Coupling Reagent) | Thiosemicarbazides | DMF, 50 °C | ~85 | [6] |
| XtalFluor-E | N,N′-Diacylhydrazines | Room Temperature | 75 - 95 | [8] |
| TCCA (Trichloroisocyanuric acid) | Hydrazides & Carboxylic Acids | Ambient Temperature | 82 - 96 | [8][12] |
| EDC (Carbodiimide) | N,N′-Diacylhydrazines | Not specified | 70 - 92 | [8] |
Table 2: Effect of Reaction Conditions on a Model Synthesis
| Reagent System | Solvent | Temperature | Time | Yield (%) | Reference |
| Ph₃P/Br₂/Et₃N | Hexane | Reflux | 24h | 0 | [10] |
| Ph₃P/Br₂/Et₃N | CH₂Cl₂ | Reflux | 24h | 0 | [10] |
| Ph₃P/Br₂/Et₃N | CH₃CN | Reflux | 5h | 85 | [10] |
| Ph₃P/Br₂/Et₃N | THF | Reflux | 6h | 90 | [10] |
| Ph₃P/Br₂/Et₃N | EtOAc | Reflux | 4h | 95 | [10] |
Visual Guides
Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting flowchart for low yield in 1,3,4-oxadiazole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration using POCl₃
This protocol is adapted from the general method of reacting an aromatic acid hydrazide with a carboxylic acid in the presence of phosphorus oxychloride.[1]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic acid hydrazide (1.0 eq.) and the desired carboxylic acid (1.1 eq.).
-
Solvent Addition: Add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) to the flask cautiously in a fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then purify by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[1] Yields typically range from 54% to 66%.[1]
Protocol 2: One-Pot Synthesis using Carbonyldiimidazole (CDI) and Ph₃P/CBr₄
This protocol describes a mild, one-pot method starting from a carboxylic acid and an acylhydrazide.[3]
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.). Stir the mixture at room temperature (or up to 70 °C for sterically hindered acids) for 1-2 hours to form the acyl-imidazole intermediate.
-
Coupling: Add the acylhydrazide (1.0 eq.) to the reaction mixture and continue stirring for 2-4 hours until the formation of the N,N'-diacylhydrazine intermediate is complete (monitor by LC/MS or TLC).
-
Dehydration: To the same pot, add triphenylphosphine (Ph₃P) (1.5 eq.) and carbon tetrabromide (CBr₄) (1.5 eq.).
-
Cyclization: Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 3: Oxidative Cyclization of Acylhydrazones using Iodine
This protocol details a transition-metal-free synthesis from pre-formed or in-situ generated acylhydrazones.[13][14]
-
Acylhydrazone Formation (if not pre-formed): In a flask, dissolve the aldehyde (1.0 eq.) and the acylhydrazide (1.0 eq.) in ethanol. Stir at room temperature for 1-2 hours until the acylhydrazone precipitates. The crude acylhydrazone can be filtered and used directly.
-
Reaction Setup: Suspend the acylhydrazone (1.0 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.) in a suitable solvent like DMSO or dichloromethane (DCM).
-
Oxidative Cyclization: Add molecular iodine (I₂) (1.5 eq.) portion-wise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and quench the excess iodine with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Substituted-2-Amino-1,3,4-Oxadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-substituted-2-amino-1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-substituted-2-amino-1,3,4-oxadiazoles?
A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the reaction.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the 2-amino-1,3,4-oxadiazole derivative sparingly or not at all at room temperature, but have high solubility at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of these compounds.[1] A mixture of DMF and ethanol (1:1 v/v) has also been reported to be effective.[1] For novel compounds, a small-scale solvent screen is recommended to identify the optimal solvent or solvent system.
Q3: What are common solvent systems for column chromatography of 5-substituted-2-amino-1,3,4-oxadiazoles?
A3: Several solvent systems have been successfully used for the column chromatographic purification of these compounds. The polarity of the solvent system is adjusted based on the polarity of the specific derivative. Common systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. Specific examples reported in the literature include hexane-ethyl acetate and ethyl acetate-petroleum ether.[2]
Q4: My 2-amino-1,3,4-oxadiazole is a basic compound and shows significant tailing on a silica gel column. How can I improve the peak shape?
A4: The basic nature of the 2-amino group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[3][4] This competes with the analyte for binding to the acidic sites on the silica, leading to more symmetrical peaks.
Q5: What are the potential side products I should be aware of during the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles?
A5: Depending on the synthetic route, several side products can be formed. If the cyclization of the acylsemicarbazide intermediate is incomplete, it may remain as an impurity. In syntheses starting from acylthiosemicarbazides, particularly when using reagents like phosphorus oxychloride (POCl3), there is a possibility of forming the corresponding 2-amino-1,3,4-thiadiazole as a byproduct.[5] Additionally, the starting acyl hydrazide can sometimes react with two molecules of the acylating agent to form an N,N'-diacylhydrazine, which may be carried through the reaction.[6][7]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider using a solvent system containing methanol. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[3] | |
| Product elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., a mixture of a hydrocarbon, a chlorinated solvent, and an alcohol). |
| The column is overloaded. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| Streaking or tailing of the product band | The compound is interacting strongly with the stationary phase (common for basic amines). | Add a small amount of a basic modifier like triethylamine to the eluent.[3][4] |
| The compound is not very soluble in the eluent. | Choose a solvent system in which your compound is more soluble. |
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. | |
| Low recovery of the purified product | The compound is too soluble in the cold solvent. | Place the crystallization flask in an ice bath or refrigerator to maximize precipitation. |
| Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| The purified product is still impure | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not suitable for removing the specific impurities. | Try a different recrystallization solvent or consider a preliminary purification step like column chromatography. |
Quantitative Data Summary
Table 1: TLC Data for Selected 5-Substituted-2-Amino-1,3,4-Oxadiazoles
| Compound | 5-Substituent | Eluent System (v/v) | Rf Value |
| 1a | p-Tolyl | Ethyl Acetate / Petroleum Ether (75:25) | 0.35[2] |
| 1c | 4-Methoxyphenyl | Ethyl Acetate / Petroleum Ether (75:25) | 0.25[2] |
| 1j | 2,4-Dichlorophenyl | Ethyl Acetate / Petroleum Ether (75:25) | 0.50[2] |
| 1l | Naphthalen-1-yl | Ethyl Acetate / Petroleum Ether (75:25) | 0.60[2] |
| 1r | (E)-Styryl | Ethyl Acetate / Petroleum Ether (75:25) | 0.30[2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 5-substituted-2-amino-1,3,4-oxadiazole in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-substituted-2-amino-1,3,4-oxadiazole.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude 5-substituted-2-amino-1,3,4-oxadiazole and a small amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of 5-substituted-2-amino-1,3,4-oxadiazoles.
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. datapdf.com [datapdf.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges encountered during experiments with 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, the information and representative data provided are based on established principles of solubility enhancement for poorly soluble drugs and data from structurally similar 2-amino-5-aryl-1,3,4-oxadiazole derivatives.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Problem: You dissolve your this compound in an organic solvent (e.g., DMSO) for a stock solution, but upon dilution into an aqueous buffer for your assay, a precipitate forms, leading to inconsistent and unreliable results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The intrinsic poor aqueous solubility of the compound is the primary reason for precipitation. | Implementation of solubility enhancement techniques is necessary for sustained solubility in aqueous media. |
| High Final Concentration | The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. | Reducing the final concentration should prevent precipitation. |
| Co-solvent "Crashing Out" Effect | The rapid dilution of the organic stock solution into the aqueous buffer causes the compound to "crash out" of the solution. | A modified dilution method or the use of solubilizing excipients can mitigate this effect. |
| pH of the Aqueous Buffer | As an amine-containing compound, its solubility is likely pH-dependent. The buffer pH may not be optimal for keeping the compound in its more soluble, ionized form. | Adjusting the pH of the buffer to a more acidic range should increase solubility. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
While specific experimental data for this compound is scarce, 2-amino-5-aryl-1,3,4-oxadiazole derivatives are generally characterized as poorly water-soluble. The presence of the methoxyphenyl group, while adding some polarity, is unlikely to overcome the overall hydrophobic nature of the scaffold. Expect solubility to be in the low µg/mL range in neutral aqueous buffers.
Q2: How can I determine the kinetic and thermodynamic solubility of my compound?
You can determine the kinetic and thermodynamic solubility using established protocols. Kinetic solubility provides a high-throughput assessment of solubility upon rapid precipitation, while thermodynamic solubility measures the equilibrium state and is more relevant for formulation development. Detailed protocols for both are provided in the "Experimental Protocols" section.
Q3: What are the most common strategies to enhance the solubility of this compound for in vitro and in vivo studies?
Common strategies can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
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Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the compound can improve the dissolution rate.[1][2][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility and dissolution.[4][5][6][7]
-
Nanosuspensions: Formulating the drug as a colloidal dispersion of nanosized particles can significantly improve solubility and bioavailability.[8][9][10][11][12]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds like this one (due to the amine group), adjusting the pH of the medium can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[1]
-
Surfactants: Micelle-forming surfactants can encapsulate the hydrophobic compound and increase its apparent solubility.
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Cyclodextrin Complexation: The hydrophobic cavity of cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.[13][14][15][16][17]
-
Q4: Which solubility enhancement technique should I choose?
The choice of technique depends on the specific application (e.g., in vitro assay vs. in vivo formulation), the required fold-increase in solubility, and the compatibility of the excipients with the experimental system. The following decision tree can guide your selection:
Caption: Decision tree for selecting a solubility enhancement technique.
Data Presentation
The following tables present representative solubility data for structurally similar 2-amino-5-aryl-1,3,4-oxadiazole derivatives to provide an estimate of the expected solubility of this compound.
Table 1: Representative Kinetic Solubility of a Structurally Similar 2-Amino-5-aryl-1,3,4-oxadiazole in Different Media
| Medium | pH | Representative Kinetic Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | < 10 |
| Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | 50 - 100 |
| Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | < 15 |
Table 2: Representative Fold-Increase in Apparent Solubility Using Different Enhancement Techniques for a Structurally Similar Compound
| Enhancement Technique | Carrier/Excipient | Drug:Carrier Ratio (w/w) | Representative Fold-Increase in Solubility |
| Solid Dispersion | PVP K30 | 1:5 | 15 - 25 |
| Soluplus® | 1:5 | 20 - 35 | |
| Nanosuspension | Poloxamer 188 | 1:2 | > 50 |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 (molar ratio) | 10 - 20 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate Buffered Saline (PBS), pH 7.4
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Microcentrifuge tubes (1.5 mL)
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Thermomixer or shaking incubator
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Microplate reader or HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
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In a microcentrifuge tube, add 980 µL of PBS buffer.
-
Add 20 µL of the 10 mM stock solution to the PBS to achieve a final concentration of 200 µM.
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Incubate the tubes in a thermomixer at 25°C with shaking at 800 rpm for 2 hours.
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After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or a standard curve on a microplate reader).
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of this compound.
Materials:
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Solid this compound
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Aqueous buffer of interest (e.g., PBS pH 7.4)
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Glass vials with screw caps
-
Orbital shaker
-
Syringe filters (0.22 µm)
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid compound (e.g., 2 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to stand undisturbed for at least 1 hour.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.
This technical support center is intended to be a living document and will be updated as more specific data for this compound becomes available.
References
- 1. ijrar.org [ijrar.org]
- 2. ijpsm.com [ijpsm.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ybcp.ac.in [ybcp.ac.in]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. eijppr.com [eijppr.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Alternative dehydrating agents for 1,3,4-oxadiazole ring formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing alternative dehydrating agents for this crucial heterocyclic ring formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are some common alternative dehydrating agents for 1,3,4-oxadiazole synthesis from 1,2-diacylhydrazines?
A1: Beyond traditional reagents like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and acetic anhydride, a variety of milder and more specialized agents are available. These include sulfuryl fluoride (SO₂F₂), XtalFluor-E, Burgess reagent, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), uronium-based coupling agents like TBTU, phosphorus-based reagents like triphenylphosphine in combination with tetrahalomethanes (PPh₃/CX₄), Lewis acids such as zirconium(IV) chloride, and one-pot systems utilizing reagents like HATU, 1,1'-carbonyldiimidazole (CDI), Deoxo-Fluor, and trichloroisocyanuric acid (TCCA).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Q2: What are the main advantages of using these alternative reagents?
A2: Alternative reagents often offer milder reaction conditions, which can improve tolerance for sensitive functional groups.[2][8][17] Many of these methods are also more environmentally friendly, avoiding the use of harsh and toxic substances.[2][17] Some protocols, particularly one-pot procedures, can streamline the synthesis, reduce reaction times, and simplify work-up procedures.[2][3][8][17][18]
Q3: Can I synthesize 1,3,4-oxadiazoles in a one-pot reaction from carboxylic acids and hydrazides?
A3: Yes, several modern methods allow for a one-pot synthesis. For instance, the use of a coupling agent like HATU to form the diacylhydrazine intermediate, followed by the addition of a dehydrating agent like the Burgess reagent in the same pot, has been shown to be effective.[3][8][13] Similarly, systems involving CDI and triphenylphosphine can also facilitate this one-pot transformation.[14]
Q4: Is microwave-assisted synthesis a viable option for 1,3,4-oxadiazole formation with these alternative reagents?
A4: Absolutely. Microwave irradiation is frequently employed to accelerate the synthesis of 1,3,4-oxadiazoles.[17][18][19] It can significantly reduce reaction times and often leads to higher yields, particularly when used in conjunction with reagents like the Burgess reagent.[17][18][19]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Dehydrating Agent | The chosen dehydrating agent may not be potent enough for your specific substrate. Consider switching to a stronger agent or a different class of reagent. For example, if a carbodiimide-based method is failing, a phosphorus-based reagent or a one-pot HATU/Burgess system might be more effective.[20] |
| Decomposition of Starting Material or Product | Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to decomposition.[20] Employ milder reagents like TCCA at ambient temperature or EDC·HCl.[2][5] Microwave-assisted synthesis can sometimes minimize degradation by reducing overall heating time.[20] |
| Poor Solubility of Starting Materials | Ensure your 1,2-diacylhydrazine is fully dissolved in the reaction solvent. You may need to screen different solvents to find one that is suitable for both your substrate and the dehydrating agent. |
| Presence of Water in the Reaction | The reaction is a dehydration, so the presence of water will inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Formation of 1,3,4-Thiadiazole | This is a common byproduct when using sulfur-containing starting materials (e.g., thiosemicarbazides) or reagents. To favor the oxadiazole, use non-sulfur-containing cyclizing agents. For the conversion of acylthiosemicarbazides, oxidative cyclization with reagents like iodine in the presence of a base is a standard method to favor the oxadiazole.[20] |
| Incomplete Cyclization | The reaction may stop at the diacylhydrazine stage. Increase the reaction time, temperature, or the amount of dehydrating agent. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. |
| Side Reactions with Functional Groups | Certain functional groups on your substrate may react with the dehydrating agent. Choose a milder reagent that is known to be compatible with your functional groups. For example, the HATU/Burgess reagent system is tolerant of a variety of functional groups.[8] |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Byproducts with Similar Polarity to the Product | Optimize the reaction conditions to minimize byproduct formation. For purification, consider alternative chromatography techniques such as preparative HPLC or using a different solvent system for column chromatography. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| Removal of Excess Reagent or Reagent Byproducts | Some reagents, like triphenylphosphine, can be converted to triphenylphosphine oxide, which can be difficult to remove. Specific workup procedures, such as precipitation or washing with specific solvents, may be necessary. Water-soluble reagents like EDC·HCl are generally easier to remove during aqueous workup.[12] |
Experimental Protocols & Comparative Data
The following table summarizes the reaction conditions for various alternative dehydrating agents.
| Dehydrating Agent | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| SO₂F₂ | 1,2-Diacylhydrazine | Toluene or DCE | 90 °C | 4 h | up to 89% | [20] |
| XtalFluor-E | 1,2-Diacylhydrazine | Dichloromethane | Room Temp. | 1-3 h | 75-95% | [1] |
| Burgess Reagent | 1,2-Diacylhydrazine | THF (Microwave) | - | - | - | [17][18] |
| EDC·HCl | Acylthiosemicarbazide | DMSO | Room Temp. | 4-8 h | 65-90% | [1][11] |
| TBTU | Thiosemicarbazide | DMF | 50 °C | - | up to 85% | [6][9] |
| PPh₃/CX₄ (X=Cl, Br, I) | N'-substituted-hydrazide | DCM or Toluene | 60 °C | 4-12 h | - | [11][14] |
| Zirconium(IV) Chloride | 1,2-Diacylhydrazine | - | - | - | - | [4] |
| HATU/Burgess Reagent | Carboxylic acid & Hydrazide | THF | Room Temp. | 1-3 h | 63-96% | [3][8] |
| Deoxo-Fluor | Carboxylic acid & Benzohydrazide | - | - | - | 68-91% | [1][21] |
| TCCA | Carboxylic acid & Hydrazide | Dichloromethane or Acetonitrile | Room Temp. | - | 80-94% | [2] |
Detailed Experimental Protocol: One-Pot Synthesis using HATU and Burgess Reagent[8]
This protocol describes a mild and efficient one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides at room temperature.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Acylhydrazide (1.1 mmol)
-
HATU (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Burgess reagent (2.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF, add the acylhydrazide (1.1 mmol), HATU (1.1 mmol), and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the formation of the diacylhydrazine intermediate by TLC or LC-MS. This step is typically complete within 1-2 hours.
-
Once the diacylhydrazine formation is complete, add the Burgess reagent (2.5 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 1-3 hours. Monitor the cyclodehydration to the 1,3,4-oxadiazole by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Visualized Workflows
General Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [ask.orkg.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jchemrev.com [jchemrev.com]
- 18. jchemrev.com [jchemrev.com]
- 19. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide and its related precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids?
The most prevalent by-products are isomeric 1,2,4-triazole derivatives and unreacted acylthiosemicarbazide intermediate. The formation of 1,2,4-triazoles is particularly favored under alkaline conditions, where the N-4 nitrogen of the thiosemicarbazide acts as a more potent nucleophile than the sulfur atom, leading to an alternative cyclization pathway.[1][2] Incomplete cyclization, often due to suboptimal reaction conditions or insufficient dehydrating agent, can result in the isolation of the acylthiosemicarbazide intermediate along with the desired product.[3]
Q2: How does the choice of cyclizing/dehydrating agent affect the reaction outcome?
The choice of the cyclizing and dehydrating agent is critical and significantly influences both the reaction yield and the by-product profile. Commonly used agents include:
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Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent that effectively promotes the cyclization of acylthiosemicarbazides to 1,3,4-thiadiazoles. It is a cost-effective and efficient option.[4]
-
Phosphorus Oxychloride (POCl₃): Another powerful dehydrating agent that is frequently used for this transformation, often resulting in good to high yields of the desired 1,3,4-thiadiazole.[5][6]
-
Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that can facilitate the cyclization at elevated temperatures.[7]
The selection of the agent can also influence the regioselectivity of the cyclization, with acidic conditions generally favoring the formation of the 1,3,4-thiadiazole ring system.[2]
Q3: What is the role of the acylthiosemicarbazide intermediate in this synthesis?
The acylthiosemicarbazide is a key intermediate formed by the acylation of thiosemicarbazide with a carboxylic acid or its derivative. This intermediate subsequently undergoes intramolecular cyclization and dehydration to form the final 1,3,4-thiadiazole ring.[3] Under certain conditions, this intermediate can be isolated and then cyclized in a separate step. The presence of significant amounts of this intermediate in the final product mixture is a common issue, indicating incomplete reaction.
Troubleshooting Guides
Below are common issues encountered during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of 1,3,4-Thiadiazole | - Incomplete reaction. - Inefficient dehydrating agent. - Suboptimal reaction temperature or time. - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - Ensure the use of a potent and sufficient amount of the dehydrating agent (e.g., H₂SO₄, POCl₃). - Optimize the reaction temperature and duration; some reactions may require heating to proceed to completion.[7] - Use pure and dry starting materials to avoid side reactions. |
| Presence of 1,2,4-Triazole By-product | - Reaction conditions are too basic, favoring nucleophilic attack by the N-4 nitrogen.[1][2] | - Ensure the reaction is carried out in a strongly acidic medium to promote the desired cyclization pathway leading to the 1,3,4-thiadiazole.[1] |
| Isolation of Acylthiosemicarbazide Intermediate | - Insufficient amount or activity of the dehydrating agent. - Reaction time is too short for complete cyclization. | - Increase the quantity of the dehydrating agent. - Extend the reaction time and monitor for the disappearance of the intermediate by TLC. - If the intermediate is isolated, it can be subjected to a separate cyclization step under stronger acidic conditions. |
| Difficulty in Product Purification | - Presence of a mixture of the desired product and by-products with similar polarities. | - Utilize column chromatography with a suitable solvent system to separate the components. - Recrystallization from an appropriate solvent (e.g., ethanol, DMF) can be effective in purifying the final product.[8] |
Data Presentation
The following table summarizes the yield of 2-amino-5-substituted-1,3,4-thiadiazoles under different reaction conditions as reported in the literature. Note that the quantification of by-products is often not reported.
| Carboxylic Acid | Cyclizing/Dehydrating Agent | Reaction Conditions | Yield of 1,3,4-Thiadiazole (%) | Reference |
| Benzoic Acid | conc. H₂SO₄ | Reflux in ethanol for 2 hours | Not specified, but described as a viable method | [9] |
| Substituted Aryl Carboxylic Acids | POCl₃ | Heat for 30 min, then reflux with water for 3 hours | Not specified, but described as a synthetic route | |
| Aromatic Carboxylic Acids | PPA | Heating | Good yields | [10] |
| Aromatic Carboxylic Acids | PCl₅ | Solid-phase grinding at room temperature | Up to 91% | [8] |
| Benzoic Acid | POCl₃ | Grinding at room temperature | Up to 94% | [6] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride[6]
-
Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired aromatic carboxylic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).
-
Reaction: At room temperature, grind the mixture until the starting materials have completely reacted. Allow the mixture to stand to obtain the crude product.
-
Work-up: To the crude product, add a basic solution (e.g., 5% sodium carbonate solution) until the pH of the mixture is between 8 and 8.2.
-
Isolation: Filter the resulting mixture. The collected solid is the crude product.
-
Purification: Dry the filter cake and recrystallize it from a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water, to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid[9]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of thiosemicarbazide (0.1 mol) and the substituted carboxylic acid (0.1 mol) in ethanol (50 ml).
-
Reaction: Add concentrated sulfuric acid (5 ml) to the mixture and reflux for 2 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice.
-
Isolation: Filter the solid that separates out and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizations
Caption: Reaction pathways in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide.
Caption: A troubleshooting workflow for the synthesis of 1,3,4-thiadiazoles.
References
- 1. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. jocpr.com [jocpr.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
How to improve the purity of synthesized 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities typically include unreacted starting materials, such as 4-methoxybenzoyl hydrazide and semicarbazide or thiosemicarbazide. Intermediates like acyl semicarbazides that have failed to cyclize are also a frequent source of contamination. Additionally, side-products from decomposition or alternative reaction pathways of the cyclizing agent (e.g., POCl₃, p-toluenesulfonyl chloride) can be present in the crude product.
Q2: My final product shows a broad melting point range and melts at a lower temperature than reported. What is the likely cause?
A2: A broad and depressed melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.
Q3: What are the primary methods for purifying the crude this compound?
A3: The most effective and commonly cited methods for purifying 2-amino-1,3,4-oxadiazole derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is often sufficient if the impurities have significantly different solubility profiles from the desired product.[1] For complex mixtures or impurities with similar solubility, silica gel column chromatography is the preferred method.[2][4]
Q4: How can I confirm the purity and structure of my final product?
A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick assessment of purity. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure of the final compound.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification process.
Diagram 1: General Synthesis and Purification Workflow
Caption: General workflow from synthesis to purification and characterization.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature or time; Loss of product during work-up or purification. | Monitor the reaction by TLC to ensure completion. Optimize temperature and reaction time. Use a saturated solution of the wash solvent to minimize product loss. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated. | Switch to a lower-boiling point solvent or solvent mixture. Add a slightly larger volume of hot solvent to ensure the compound fully dissolves before cooling. |
| Multiple spots on TLC after purification | Ineffective purification method; Co-elution of impurities with the product in column chromatography. | If recrystallization failed, use column chromatography.[2] For column chromatography, adjust the mobile phase polarity. A less polar solvent system will increase the separation between compounds on the silica gel. |
| Final product is colored (e.g., yellow/brown) | Presence of colored impurities from starting materials or side reactions; Product degradation. | Attempt recrystallization with activated charcoal to adsorb colored impurities. Ensure the reaction and purification are not exposed to excessive heat or light. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Ethanol, or mixtures like DMF:ethanol (1:1), are often effective for 1,3,4-oxadiazole derivatives.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Mixture | Application Notes | Reference |
| Ethanol | A common and effective solvent for many 1,3,4-oxadiazole derivatives. | [1][7] |
| Ethanol/Water | Useful for adjusting polarity. Add water dropwise to the hot ethanol solution until turbidity appears, then clarify with a few drops of ethanol. | [9] |
| DMF/Ethanol (1:1) | A more polar solvent system suitable for compounds with lower solubility in pure ethanol. | [1] |
| Benzene/Hexane | Used for less polar oxadiazole derivatives. Note: Benzene is carcinogenic and should be handled with extreme caution in a fume hood. | [1] |
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane or a low-polarity mixture). Carefully pack a glass column with the slurry, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1).[1] Gradually increase the polarity of the mobile phase (e.g., to benzene/ethyl acetate 3:1 or by increasing the ethyl acetate percentage) to elute the compounds from the column.[1][4]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Diagram 2: Purification Method Decision Tree
Caption: Decision tree for selecting the appropriate purification method.
Purity and Structural Assessment
HPLC Analysis
A Reverse-Phase HPLC (RP-HPLC) method can be developed to assess purity. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water.[5] The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp peak.
NMR Spectroscopy
NMR is a powerful tool for structural confirmation. The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.
Table 2: Typical ¹H NMR Data for this compound (Solvent: DMSO-d₆)
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |
| NH₂ (Amine) | ~7.2 - 7.4 | Broad Singlet | The chemical shift can vary and the signal may be broad due to exchange. | [10] |
| Ar-H (Phenyl, ortho to OMe) | ~7.0 | Doublet | Protons on the phenyl ring adjacent to the methoxy group. | [6] |
| Ar-H (Phenyl, ortho to Oxadiazole) | ~7.7 - 7.9 | Doublet | Protons on the phenyl ring adjacent to the oxadiazole ring. | [6] |
| OCH₃ (Methoxy) | ~3.8 | Singlet | The three protons of the methoxy group. | [6] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Diagram 3: Purity Assessment Workflow
Caption: Step-by-step workflow for the analytical confirmation of purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
Technical Support Center: Stability of 1,3,4-Oxadiazole Compounds in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability assessment of 1,3,4-oxadiazole compounds in various biological media.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of 1,3,4-oxadiazole compound stability.
Issue 1: Rapid Disappearance of the Test Compound in Human Liver Microsomes (HLM)
Question: My 1,3,4-oxadiazole compound is showing very rapid degradation in the HLM assay, with a half-life of less than 10 minutes. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation in HLM can be attributed to several factors. Follow this troubleshooting workflow to identify the root cause:
Caption: Troubleshooting workflow for rapid compound degradation.
-
Verify Compound Purity and Identity: Ensure the purity of your compound using techniques like LC-MS/MS. Impurities could be more labile and give a false impression of rapid degradation.
-
Review Experimental Conditions:
-
Cofactor Presence: Confirm the presence and concentration of NADPH. The absence of NADPH in a control experiment can help distinguish between chemical degradation and enzyme-mediated metabolism.
-
Microsomal Protein Concentration: A high concentration of microsomal protein can lead to rapid metabolism. Consider reducing the protein concentration.
-
Incubation Time: For very rapid metabolism, shorten the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, and 10 minutes) to accurately determine the degradation rate.
-
-
Investigate Metabolic Pathways:
-
Chemical Instability: Run a control incubation without HLM to check for degradation in the buffer alone. Also, run an incubation with HLM but without the NADPH regenerating system. If the compound is still unstable, it may be chemically labile under the assay conditions (pH, temperature).
-
Enzymatic Degradation: If degradation is primarily observed in the presence of NADPH, it is likely due to cytochrome P450 (CYP) enzymes. The 1,3,4-oxadiazole ring itself is generally considered to be metabolically robust.[1] Therefore, metabolism is more likely to occur on other parts of the molecule.
-
Issue 2: Low Recovery of the Compound from Plasma or Serum Samples
Question: I am observing low and variable recovery of my 1,3,4-oxadiazole compound during the plasma/serum stability assay. What could be the cause and how can I improve it?
Answer:
Low recovery can be due to several factors related to sample processing and the physicochemical properties of your compound.
-
Protein Precipitation:
-
Inefficient Precipitation: The choice of organic solvent for protein precipitation is crucial. Acetonitrile is commonly used, but for some compounds, methanol or a mixture of solvents may be more effective. Experiment with different solvents and solvent-to-plasma ratios.
-
Co-precipitation: Your compound might be co-precipitating with the plasma proteins. After adding the precipitation solvent, ensure thorough vortexing and allow sufficient time for complete protein precipitation before centrifugation.
-
-
Adsorption:
-
Plasticware: Highly lipophilic compounds can adsorb to plastic labware (e.g., pipette tips, microcentrifuge tubes, 96-well plates). Using low-binding plastics or silanized glassware can mitigate this issue.
-
Analyte Protectant: Consider adding a small amount of an organic solvent or a structurally similar, non-interfering compound to your collection tubes to reduce non-specific binding.
-
-
Extraction Efficiency: If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize the extraction solvent, pH, and elution conditions to ensure efficient recovery of your compound.
Caption: Troubleshooting workflow for low compound recovery.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring itself to metabolic degradation?
A1: The 1,3,4-oxadiazole ring is generally considered to be metabolically stable and resistant to cleavage.[1] It is often used as a bioisosteric replacement for more labile ester and amide functionalities to improve the metabolic stability of drug candidates.[2] However, the overall stability of a molecule containing a 1,3,4-oxadiazole ring will depend on the other substituents present.
Q2: What are the common metabolic pathways for compounds containing a 1,3,4-oxadiazole ring?
A2: While the 1,3,4-oxadiazole ring is stable, metabolism typically occurs at other positions on the molecule. Common metabolic reactions include:
-
Hydroxylation: Addition of a hydroxyl group to aromatic or aliphatic portions of the molecule, primarily mediated by CYP enzymes.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.
-
O-dealkylation: Removal of alkyl groups from ether linkages.
-
Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction, which increases water solubility and facilitates excretion. For example, the HIV integrase inhibitor Raltegravir, which contains a 1,3,4-oxadiazole ring, is primarily cleared through UGT1A1-mediated glucuronidation.[3]
Q3: What is the difference between a plasma stability assay and a serum stability assay?
A3: Both assays assess the stability of a compound in blood-derived matrices, but they use different preparations:
-
Plasma: The liquid component of blood that has been treated with an anticoagulant to prevent clotting. It contains fibrinogen and other clotting factors.
-
Serum: The liquid that remains after blood has been allowed to clot and the clot is removed. It does not contain fibrinogen.
For most small molecules, the stability in plasma and serum is comparable. However, if a compound is suspected to interact with clotting factors, it may be prudent to assess its stability in both matrices.
Q4: My compound appears stable in buffer but degrades in plasma/serum even without added cofactors. What could be the cause?
A4: This suggests degradation by enzymes naturally present in plasma or serum, such as esterases, amidases, or proteases.[4][5] If your 1,3,4-oxadiazole compound contains ester or amide linkages elsewhere in the molecule, these are likely sites of enzymatic hydrolysis. To confirm this, you can perform the assay in the presence of specific enzyme inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the stability of 1,3,4-oxadiazole compounds in biological media.
Table 1: Example of In Vitro Hepatic Metabolic Stability Data for Oxadiazole Isomers [1]
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |
| Control (Verapamil) | N/A | 60 | <10% |
| Control (Warfarin) | N/A | 60 | >90% |
Table 2: Representative Metabolic Stability Data for 1,3,4-Oxadiazole Containing Compounds in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Zibotentan | > 120 | < 5.8 |
| Raltegravir | > 120 | < 5.8 (primarily cleared by UGTs) |
| Representative Compound 1 | 45 | 15.4 |
| Representative Compound 2 | 90 | 7.7 |
Note: The data for Zibotentan and Raltegravir are inferred from their known metabolic profiles, indicating low clearance via CYP-mediated pathways in HLM. The data for "Representative Compounds" are hypothetical examples to illustrate a range of stabilities.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the metabolic stability of a 1,3,4-oxadiazole compound by monitoring its disappearance over time in the presence of HLM.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well plates
-
Incubator/shaker
2. Experimental Workflow:
Caption: Workflow for in vitro HLM stability assay.
3. Detailed Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) by diluting the stock solutions in buffer. Prepare the HLM suspension and the NADPH regenerating solution according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM suspension and the diluted test compound. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells. This is considered time zero (T=0).
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Termination of Reaction: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Protocol 2: In Vitro Stability Assessment in Human Plasma
This protocol describes the procedure to evaluate the stability of a 1,3,4-oxadiazole compound in human plasma.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Plasma (with anticoagulant, e.g., heparin)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well plates
-
Incubator/shaker
2. Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
3. Detailed Procedure:
-
Preparation: Thaw the human plasma on ice. Prepare a working solution of the test compound.
-
Incubation: In a 96-well plate, add the plasma and then spike with the test compound to the desired final concentration (e.g., 1 µM). Incubate the plate at 37°C.[4]
-
Termination of Reaction: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and transfer them to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[2]
-
Sample Processing: Vortex the samples thoroughly and then centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
4. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.
-
Determine the half-life (t½) of the compound in plasma.
Protocol 3: In Vitro Stability Assessment in Human Serum
This protocol is similar to the plasma stability assay, with the primary difference being the use of serum instead of plasma.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Serum
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well plates
-
Incubator/shaker
2. Experimental Procedure: The experimental workflow is identical to that of the plasma stability assay, with "plasma" being replaced by "serum". The stability of a peptide in human serum can be determined by LC-MS after precipitating the serum proteins with an organic solvent or acid.[6]
Mandatory Visualization
Potential Metabolic Pathways of a Generic 1,3,4-Oxadiazole Compound
While the 1,3,4-oxadiazole ring itself is generally stable, metabolic transformations can occur on substituent groups. The following diagram illustrates hypothetical metabolic pathways for a generic 1,3,4-oxadiazole derivative.
Caption: Potential metabolic pathways for a 1,3,4-oxadiazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing 5-aryl-2-amino-1,3,4-oxadiazoles?
A1: Several robust methods are available for the large-scale synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles. The most prevalent and scalable routes include:
-
Oxidative cyclization of acylthiosemicarbazides: This is a widely used method due to its scalability and the use of relatively inexpensive and safe reagents.[1][2][3]
-
Iodine-mediated oxidative C-O bond formation: This involves the condensation of semicarbazide with aldehydes followed by an iodine-mediated cyclization, offering an efficient and scalable process.[2][4][5][6]
-
One-pot synthesis from carboxylic acids and thiosemicarbazides: This approach is highly efficient, often involving a coupling reagent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) to facilitate the reaction in a single step.[7]
-
Reaction of acid hydrazides with cyanogen halides: This is a direct and established method for the synthesis of this class of compounds.[8]
-
Microwave-assisted one-pot synthesis: For rapid synthesis, a one-pot reaction of acid chlorides, hydrazine hydrate, and isothiocyanates under microwave irradiation can afford high yields and purity.[9][10]
Q2: What are the key advantages of using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent in the cyclodesulfurization of acylthiosemicarbazides?
A2: The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidant for the cyclodesulfurization of acylthiosemicarbazides offers several advantages for large-scale synthesis.[1][2][3] The primary benefits include the use of commercially inexpensive and safe reagents, which is a significant consideration for industrial applications where other oxidizing agents may not be feasible.[1][2][3] This methodology is highlighted as being particularly suitable for large-scale production due to these favorable characteristics.[1][2]
Q3: Can 5-aryl-2-amino-1,3,4-oxadiazoles be synthesized in a one-pot reaction?
A3: Yes, several one-pot synthetic strategies have been developed for 5-aryl-2-amino-1,3,4-oxadiazoles, which are advantageous for large-scale production by reducing the number of unit operations.[7][9][10] A notable example is the reaction of carboxylic acids with thiosemicarbazides using a coupling agent like EDCI, where the product often precipitates from the reaction mixture, simplifying purification.[7] Another efficient one-pot method involves the microwave-irradiated reaction of acid chlorides with hydrazine hydrate and isothiocyanates in the absence of a solvent and catalyst, leading to high yields and purity.[9][10]
Troubleshooting Guide
Low Yield
Q: My synthesis of 5-aryl-2-amino-1,3,4-oxadiazole is resulting in a low yield. What are the potential causes?
A: Low yields in oxadiazole synthesis can arise from several factors. For syntheses proceeding through an acylthiosemicarbazide or semicarbazone intermediate, incomplete formation of this intermediate can be a primary cause. Additionally, the choice and efficiency of the cyclizing agent are critical. Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[11] Inefficient cyclodehydration is another common reason for low yields, underscoring the importance of selecting the appropriate dehydrating agent and optimizing reaction conditions.[11]
Impurity Formation
Q: I am observing a significant sulfur-containing impurity in my final product. What is it likely to be and how can I avoid it?
A: A common impurity encountered during the synthesis of 1,3,4-oxadiazoles, particularly when starting from thiosemicarbazide derivatives, is the corresponding 1,3,4-thiadiazole.[11] This is especially prevalent when using sulfur-containing reagents. To minimize the formation of this by-product, careful selection of the desulfurating agent and precise control of reaction conditions are crucial. For instance, using tosyl chloride in pyridine for the cyclization of thiosemicarbazides has been shown to be an effective method that favors the formation of the oxadiazole.[12]
Q: My reaction is producing a mixture of the desired 2-amino-1,3,4-oxadiazole and the isomeric 1,3,4-thiadiazole. How can I improve the selectivity?
A: Achieving high selectivity for the 2-amino-1,3,4-oxadiazole over the 1,3,4-thiadiazole when using thiosemicarbazide precursors depends on the cyclization conditions. The choice of the cyclizing reagent is paramount. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide are known to promote the desired cyclodesulfurization to the oxadiazole.[1] Similarly, iodine in combination with an oxidant like Oxone® can also favor the formation of the oxadiazole.[1] Optimizing the reaction temperature and time can also influence the selectivity.
Scale-Up Issues
Q: I am trying to scale up the synthesis from a laboratory to a pilot scale. What are the main considerations?
A: When scaling up the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles, several factors need careful consideration:
-
Reagent Selection: Opt for inexpensive, safe, and readily available reagents. Methods utilizing agents like DBDMH are often preferred for large-scale operations.[1][2][3]
-
Reaction Conditions: One-pot syntheses are generally more amenable to scale-up as they reduce handling and processing steps.[7][9][10] Microwave-assisted syntheses, while rapid on a lab scale, may require specialized equipment for large-scale production.
-
Work-up and Purification: Ideally, the product should precipitate from the reaction mixture, simplifying isolation by filtration and minimizing the need for chromatography.[7] Solvent extraction is another scalable purification technique.[13]
-
Safety: Thoroughly evaluate the safety profile of all reagents and reaction conditions at the intended scale. Exothermic reactions, gas evolution (e.g., H₂S), and the handling of hazardous materials must be carefully managed.[10]
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-aryl-2-amino-1,3,4-oxadiazoles
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield Range | Reference |
| Oxidative Cyclization | Acylthiosemicarbazides | 1,3-Dibromo-5,5-dimethylhydantoin, KI | Good | [1] |
| Iodine-Mediated Cyclization | Aldehydes, Semicarbazide | I₂, K₂CO₃, 1,4-dioxane, 80°C | 85-99% | [4] |
| One-Pot Synthesis | Carboxylic Acids, Thiosemicarbazides | EDCI, Dichloromethane | Moderate to Good | [7] |
| Microwave-Assisted One-Pot | Acid Chlorides, Hydrazine Hydrate, Isothiocyanates | Microwave irradiation (300W), 1-3 min | High | [9][10] |
| Reaction with Cyanogen Halide | Acid Hydrazides | Cyanogen Bromide | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of Acylthiosemicarbazide using DBDMH
This protocol is adapted from a scalable synthesis method.[1]
-
Preparation of Acylthiosemicarbazide:
-
To a solution of an appropriate acid chloride in a suitable solvent (e.g., THF), add an equimolar amount of thiosemicarbazide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the acylthiosemicarbazide intermediate by filtration or extraction.
-
-
Oxidative Cyclization:
-
Suspend the acylthiosemicarbazide in a suitable solvent.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the primary oxidant, along with a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature until the starting material is consumed.
-
Isolate the crude 5-aryl-2-amino-1,3,4-oxadiazole by filtration and purify by recrystallization.
-
Protocol 2: Iodine-Mediated One-Pot Synthesis from Aldehydes
This protocol is based on an efficient and scalable sequential synthesis.[4]
-
Semicarbazone Formation:
-
To a stirred solution of semicarbazide hydrochloride (1.0 equiv.) and sodium acetate (1.0 equiv.) in water, add a solution of the corresponding aldehyde (1.0 equiv.) in methanol.
-
Stir at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
-
Oxidative Cyclization:
-
Redissolve the resulting residue in 1,4-dioxane.
-
Add potassium carbonate (3.0 equiv.) and iodine (1.2 equiv.) sequentially.
-
Stir the reaction mixture at 80°C until the reaction is complete (monitored by TLC, typically 1-4.5 hours).
-
After cooling, quench the reaction with aqueous sodium thiosulfate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by silica gel column chromatography.
-
Mandatory Visualizations
Synthetic Workflow for 5-aryl-2-amino-1,3,4-oxadiazoles
Caption: Common synthetic routes for 5-aryl-2-amino-1,3,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. datapdf.com [datapdf.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. advion.com [advion.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-aryl-5-substituted-1,3,4-oxadiazol-2-amines?
A1: Several common synthetic routes are employed, with the choice often depending on the availability of starting materials and desired substitutions. Key methods include:
-
Oxidative cyclization of N-aryl-2-aroylhydrazine-1-carboxamides (semicarbazones): This is a widely used method where an appropriate semicarbazone is cyclized using an oxidizing agent.[1]
-
Cyclodesulfurization of acylthiosemicarbazides: This involves the cyclization of an acylthiosemicarbazide intermediate using a desulfurizing agent. This method is noted for its high yields.
-
Reaction of acid hydrazides with cyanogen halides: This approach involves reacting an acid hydrazide with a cyanogen halide, such as cyanogen bromide, to form the 2-amino-1,3,4-oxadiazole ring.[2]
-
Condensation of semicarbazides with aldehydes: This one-pot method involves the condensation of a semicarbazide with an aldehyde, followed by an iodine-mediated oxidative cyclization.[3]
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials typically include:
-
Substituted aromatic anilines
-
Aromatic aldehydes or carboxylic acids (to form the 5-substituent)
-
Hydrazine hydrate
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Reagents to form the core reactive intermediate, such as sodium cyanate (for semicarbazides) or isothiocyanates (for thiosemicarbazides).[4][5]
Q3: What are some of the key cyclizing and oxidizing agents used in these syntheses?
A3: A variety of reagents can be used to effect the final cyclization step. The choice of reagent can significantly impact yield and reaction conditions. Common agents include:
-
Iodine in the presence of a base (e.g., NaOH or K₂CO₃)[1][8]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[9]
-
Mercury(II) acetate[4]
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many of the reagents used are hazardous:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cyanogen bromide (CNBr): Highly toxic and volatile. Must be handled in a fume hood with extreme caution.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents like ethanol, methanol, and DMF are flammable and have associated toxicities. Ensure proper ventilation and avoid ignition sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield is a common issue that can stem from several factors. Here’s a breakdown of potential causes and how to address them.
-
Cause 1: Incomplete Cyclization. The final ring-closing step is critical. If the cyclizing agent is not effective or the conditions are not optimal, the reaction will stall at the intermediate stage (e.g., the semicarbazide or thiosemicarbazide).
-
Solution: Consider changing the cyclizing agent. For instance, the cyclization of thiosemicarbazides using tosyl chloride/pyridine is reported to be highly efficient, often outperforming the analogous semicarbazide cyclizations.[4][8] Alternatively, oxidative cyclization methods using reagents like Chloramine-T or iodine can be effective.[5][6] Increasing the reaction temperature or extending the reflux time may also drive the reaction to completion. Microwave-assisted synthesis has been shown to increase yields and shorten reaction times.[10]
-
-
Cause 2: Poor Quality of Starting Materials. Impurities in your starting materials (anilines, aldehydes, acid hydrazides) can interfere with the reaction.
-
Solution: Ensure the purity of your reactants. Recrystallize or purify starting materials if necessary. Verify the identity and purity of intermediates, such as the synthesized semicarbazide or thiosemicarbazide, using techniques like NMR or melting point analysis before proceeding to the cyclization step.
-
-
Cause 3: Sub-optimal Reaction Conditions. The choice of solvent, temperature, and reaction time are crucial.
-
Solution: The solvent system can have a significant effect. For example, a mixture of ethanol and water is used in some sodium bisulfite-mediated cyclizations.[11] For other reactions, anhydrous conditions using solvents like ethanol or DMF may be necessary.[5][7] Perform small-scale test reactions to optimize the temperature and reaction duration for your specific substrates.
-
Problem 2: Significant Formation of Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Byproduct formation can complicate purification and reduce yields. Here are common culprits and their solutions.
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Cause 1: Unreacted Starting Materials or Intermediates. The most common "impurities" are often unreacted starting materials or the pre-cyclization intermediate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a small amount of additional reagent. Purification via recrystallization from a suitable solvent (e.g., absolute ethanol) is often effective at removing these impurities.[11] If recrystallization is insufficient, column chromatography may be required.
-
-
Cause 2: Formation of 1,3,4-Thiadiazole Isomer. When using a thiosemicarbazide intermediate, competitive formation of the corresponding 1,3,4-thiadiazole can occur.[12]
-
Solution: This side reaction happens when using certain sulfur-containing reagents or cyclizing agents. To exclusively favor the oxadiazole, use a non-sulfur-containing cyclizing agent. A highly effective method is the use of tosyl chloride and pyridine, which selectively mediates the cyclization to the 2-amino-1,3,4-oxadiazole.[4][8]
-
-
Cause 3: De-alkylation/De-arylation or Side Reactions with Functional Groups. Highly reactive functional groups on your aryl or substituted rings can undergo side reactions under harsh conditions (e.g., strong acid or high temperatures).
-
Solution: If you suspect side reactions, consider using milder reaction conditions. For example, instead of refluxing in POCl₃, an iodine-mediated cyclization at a lower temperature might be more suitable.[8] Protecting sensitive functional groups before the synthesis and deprotecting them afterward is a standard strategy to avoid unwanted side reactions.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure product after the reaction. What purification strategies can I try?
A: Purification can be challenging, but several techniques can be employed.
-
Problem: The product precipitates as an oil or fails to crystallize.
-
Solution: After quenching the reaction (e.g., by pouring it into crushed ice), if the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization.[11] If that fails, extract the product with an appropriate organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude solid or oil can then be subjected to recrystallization or column chromatography.
-
-
Problem: Simple recrystallization does not remove all impurities.
-
Solution: Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[11] If co-crystallization is an issue, column chromatography is the most effective alternative for separating compounds with similar polarities.
-
Data Presentation
Table 1: Comparison of Cyclization Methods and Reported Yields
| Starting Material Intermediate | Cyclization Reagent/Method | Solvent System | Typical Yields | Reference |
| Substituted Phenyl Semicarbazide + Aromatic Aldehyde | NaHSO₃ / Reflux | Ethanol-Water (1:2) | 66-81% | [11] |
| (E)-N-aryl-2-benzylidenehydrazine-1-carboxamide | Chloramine-T / Reflux | Absolute Ethanol | Good yields | [5] |
| Acylthiosemicarbazide | Tosyl Chloride / Pyridine | Pyridine | 78-99% | [4] |
| Acid Hydrazide + Cyanogen Bromide | Base (e.g., K₂CO₃) | Not specified | Good yields | [6] |
| Acylhydrazone | Molecular Iodine (I₂) / K₂CO₃ | Not specified | Good to excellent | [8] |
| Phenyl Acetic Acid Derivative + Thiosemicarbazide | POCl₃ | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis from Substituted Phenyl Semicarbazide and Aromatic Aldehyde[11]
-
Dissolve Reactants: In a round-bottom flask, dissolve the substituted phenyl semicarbazide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in an ethanol-water (1:2, v/v) solvent system.
-
Add Catalyst: Add sodium bisulfite (NaHSO₃, 20 mol%) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, remove the excess solvent under reduced pressure.
-
Precipitation: Pour the concentrated residue into crushed ice with stirring.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from absolute ethanol to obtain the pure N-aryl-5-substituted-1,3,4-oxadiazol-2-amine.
Protocol 2: Cyclization of Acylthiosemicarbazide using Tosyl Chloride/Pyridine[2]
-
Prepare Thiosemicarbazide: Synthesize the required N-aryl-2-aroylhydrazine-1-carbothioamide (acylthiosemicarbazide) by reacting the corresponding acid hydrazide with an appropriate isothiocyanate.
-
Dissolve Intermediate: Dissolve the acylthiosemicarbazide (1 equivalent) in pyridine.
-
Add Cyclizing Agent: Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents).
-
React: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization if necessary.
Protocol 3: Oxidative Cyclization using Chloramine-T[5]
-
Prepare Hydrazone: Synthesize the (E)-N-aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide intermediate by reacting the N-aryl-hydrazinecarboxamide with the appropriate aldehyde.
-
Dissolve Intermediate: In a round-bottom flask, dissolve the hydrazone intermediate (1 equivalent) in absolute ethanol.
-
Add Oxidizing Agent: Add Chloramine-T (0.625 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Workup and Purification: After cooling, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography to yield the final N-aryl-5-substituted-1,3,4-oxadiazol-2-amine.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Simplified reaction mechanism for cyclodehydration.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. jchemrev.com [jchemrev.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and Other 1,3,4-Oxadiazole Derivatives in Drug Discovery
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and other notable 1,3,4-oxadiazole derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and methodologies.
Introduction to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1] This guide focuses on a comparative analysis of this compound and its analogues against other functionally substituted 1,3,4-oxadiazole derivatives.
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of an appropriate acylhydrazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride. The general synthetic scheme for the target compound and its analogues is depicted below.
Caption: General synthesis scheme for this compound derivatives.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of signaling pathways involved in cancer cell proliferation and survival.
Performance of this compound Analogues
A notable analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , demonstrated significant anticancer activity with a mean GP of 62.61 across the NCI-60 panel.[2] This compound was particularly effective against specific cell lines, as detailed in the table below.
| Derivative | Cancer Panel | Cell Line | Growth Percent (GP) |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia | K-562 | 18.22[2] |
| Melanoma | MDA-MB-435 | 15.43[2] | |
| Colon Cancer | HCT-15 | 39.77[2] | |
| Breast Cancer | T-47D | 34.27[2] |
Comparison with Other 1,3,4-Oxadiazole Derivatives
For a broader perspective, the following table presents the half-maximal inhibitory concentration (IC50) values of various other 1,3,4-oxadiazole derivatives against different cancer cell lines. Lower IC50 values are indicative of higher potency.
| Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma | HCCLM3 | 27.5 | [3] |
| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzothiazol-2-yl)acetamide | Lung Cancer | A549 | <0.14 | [2] |
| 1,3,4-oxadiazole/chalcone hybrid 8v | Leukemia | K-562 | 1.95 | [4] |
| 1,3,4-oxadiazole-linked 1,2,3-triazole hybrid 12 | Breast Cancer | MCF-7 | 2.52 | [5] |
Antimicrobial Activity
Several 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower MIC values indicating greater efficacy.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) | Staphylococcus aureus | 4-16 | [6] |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | Staphylococcus aureus | 4-16 | [6] |
| Norfloxacin-1,3,4-oxadiazole hybrid 4a | Staphylococcus aureus | 1-2 | |
| Norfloxacin-1,3,4-oxadiazole hybrid 4a | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | |
| Cholic acid-1,3,4-oxadiazole hybrid 4t | Staphylococcus aureus | 31-70 |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Various 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes implicated in diseases such as cancer and Alzheimer's disease.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | Matrix Metalloproteinase-9 (MMP-9) | 1.65 | [2] |
| 1,3,4-oxadiazole/chalcone hybrid 8v | Epidermal Growth Factor Receptor (EGFR) | 0.24 | [4] |
| 1,3,4-oxadiazole/chalcone hybrid 8v | Src Kinase | 0.96 | [4] |
| 1,3,4-oxadiazole-2-thiol derivative 3f | α-Glucosidase | 18.52 | |
| 1,3,4-oxadiazole-2-thiol derivative 3f | α-Amylase | 20.25 |
Signaling Pathway Modulation
A key mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is by modulating critical signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer progression. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the target compound's analogues was determined using the NCI-60 screen. This protocol involves the following key steps:
-
Cell Inoculation: Human cancer cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: The test compounds are solubilized in DMSO and added to the plates at a single high concentration (10⁻⁵ M) for the initial one-dose assay.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures protein content.
-
Data Analysis: The results are reported as a percentage of growth relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The MIC values for the antimicrobial activity of 1,3,4-oxadiazole derivatives are typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
The protocols for enzyme inhibition assays vary depending on the target enzyme. However, a general workflow is as follows:
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The 1,3,4-oxadiazole derivatives are prepared at various concentrations.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed, and the reaction is initiated.
-
Detection: The enzyme activity is measured over time by monitoring the formation of the product or the depletion of the substrate, often using a spectrophotometric or fluorometric method.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself shows promise, its N-substituted derivatives, along with a diverse range of other 1,3,4-oxadiazole-based compounds, exhibit potent and varied biological activities. The data presented in this guide highlights the potential of these compounds as anticancer, antimicrobial, and enzyme-inhibiting agents. Further structure-activity relationship studies and lead optimization are warranted to develop these promising scaffolds into clinically viable drugs.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of various analogues of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. The data presented is compiled from peer-reviewed scientific literature and aims to offer an objective overview of the performance of these compounds, supported by experimental data.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. The this compound core has been the subject of extensive research, with various analogues synthesized and evaluated for their potential as novel chemotherapeutic agents. These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and signaling pathways involved in cancer progression. This guide summarizes the in vitro anticancer activity of selected analogues, details the experimental protocols used for their evaluation, and visualizes their proposed mechanisms of action.
Data Presentation: Anticancer Activity of Analogues
The anticancer activity of several N-substituted analogues of this compound has been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The data is presented as the mean graph of the percent growth (GP) of treated cells. A value of 100 indicates no growth inhibition, while a value of 0 signifies no net growth, and negative values indicate cell death.
| Compound ID | Analogue Name | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 1 | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 62.61 | Melanoma (MDA-MB-435): 15.43, Leukemia (K-562): 18.22, Breast Cancer (T-47D): 34.27, Colon Cancer (HCT-15): 39.77[1][2] |
| 2 | N-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | >97.03 | Not specified[2] |
| 3 | N-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | >97.03 | Not specified[2] |
| 4 | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Not specified | Melanoma (MDA-MB-435): 6.82[1][2] |
| 5 | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | >97.03 | Non-Small Cell Lung Cancer (HOP-92): 75.06, Leukemia (MOLT-4): 76.31, Non-Small Cell Lung Cancer (NCI-H522): 79.42, CNS Cancer (SNB-75): 81.73[2] |
| 6 | N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | >97.03 | Renal Cancer (A498): 76.62, Melanoma (MALME-3M): 77.96, Leukemia (MOLT-4): 79.51[2] |
| 7 | N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | >97.03 | Leukemia (SR): 82.94, Melanoma (SK-MEL-2): 60.45, Breast Cancer (MDA-MB-231/ATCC): 67.42, Renal Cancer (UO-31): 80.02, Breast Cancer (MCF7): 82.97[2] |
Experimental Protocols
Synthesis of N-Aryl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine Analogues
A general method for the synthesis of the title compounds involves a multi-step process:
-
Esterification: 4-Methoxybenzoic acid is reacted with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 4-methoxybenzoate.
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to form 4-methoxybenzohydrazide.
-
Isothiocyanate Formation: The appropriate arylamine is reacted with carbon disulfide in the presence of ammonia to yield the corresponding ammonium dithiocarbamate, which is then treated with lead nitrate to form the aryl isothiocyanate.
-
Thiosemicarbazide Synthesis: 4-Methoxybenzohydrazide is reacted with the aryl isothiocyanate in ethanol to produce the corresponding N-aryl-N'-(4-methoxybenzoyl)thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is cyclized to the 1,3,4-oxadiazole ring using a desulfurizing agent such as mercuric oxide or by oxidative cyclization with reagents like iodine in the presence of a base.
In Vitro Anticancer Screening: NCI-60 Protocol
The anticancer activity of the synthesized compounds was evaluated against the NCI-60 panel of human tumor cell lines, which represents nine different types of cancer.
-
Cell Inoculation: The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After a 24-hour pre-incubation period, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added at a single concentration of 10⁻⁵ M.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Apoptosis Assay by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method is used to visualize nuclear changes and apoptotic body formation.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.
-
Microscopic Examination: The stained cells are observed under a fluorescence microscope.
-
Live cells: Uniformly green fluorescence.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red fluorescence.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Proposed Mechanisms of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with various cellular processes. While the specific signaling pathways for the this compound scaffold are still under investigation, studies on related 1,3,4-oxadiazole compounds suggest several potential mechanisms of action.
One of the proposed mechanisms involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be mediated by the tumor suppressor protein p53.
Furthermore, 1,3,4-oxadiazole derivatives have been reported to target various other key players in cancer cell proliferation and survival.
Conclusion
The analogues of this compound represent a promising class of compounds with significant anticancer potential. The data compiled in this guide highlights the importance of the substituents on the N-aryl ring in modulating the cytotoxic activity. In particular, the N-(2,4-Dimethylphenyl) substituted analogue has demonstrated considerable growth inhibitory effects against a range of cancer cell lines. The diverse mechanisms of action reported for the broader 1,3,4-oxadiazole class suggest that these compounds may overcome some of the limitations of current cancer therapies. Further structure-activity relationship studies and mechanistic investigations are warranted to optimize the anticancer efficacy and selectivity of this promising scaffold for the development of novel and effective cancer therapeutics.
References
A Comparative Guide to Structure-Activity Relationships of 1,3,4-Oxadiazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, most notably in the realm of oncology. Its derivatives have been extensively explored as potent anticancer agents, targeting a variety of biological pathways and mechanisms. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.
I. Comparative Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
The anticancer efficacy of 1,3,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The 2,5-disubstitution pattern is the most extensively studied, offering two key positions for chemical modification to modulate biological activity.
Table 1: Comparative in vitro Cytotoxicity (IC50) of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 (at C2) | R2 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | |||||
| Compound 1a | 4-Methoxyphenyl | Phenyl | A549 (Lung) | >100 | [1] |
| Compound 1b | 4-Chlorophenyl | Phenyl | A549 (Lung) | 58.3 | [1] |
| Compound 1c | 4-Nitrophenyl | Phenyl | A549 (Lung) | 32.7 | [1] |
| Series B | |||||
| Compound 2a | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | 39.9% viability at 10µM | |
| Compound 2b | 4-Pyridyl | 2-(4-Chlorophenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | 45.2% viability at 10µM | |
| Series C | |||||
| Compound 3a | Pyridine | 3,5-Dichlorophenyl (thioether linker) | A549 (Lung) | 6.99 | [2] |
| 5-Fluorouracil | - | - | A549 (Lung) | 6.41 | [2] |
| Series D | |||||
| Compound 4a | 2-Chloropyridine | 4-Fluorophenyl | SGC-7901 (Gastric) | 1.61 µg/mL | [3] |
| 5-Fluorouracil | - | - | SGC-7901 (Gastric) | ~5 µg/mL | [3] |
II. Structure-Activity Relationship (SAR) Insights
The accumulated data from numerous studies have illuminated key structural features that govern the anticancer activity of 2,5-disubstituted 1,3,4-oxadiazoles.
Key SAR Observations:
-
Substitution at the C2 and C5 Positions: The nature of the aryl or heterocyclic groups at both the C2 and C5 positions is critical for activity. Electron-withdrawing groups on these aromatic rings, such as nitro (-NO2) or halogen (-Cl, -F) groups, generally enhance cytotoxic activity.[1]
-
Role of a Thioether Linker: The introduction of a thioether (-S-) or methylthio (-SCH2-) linker between the oxadiazole ring and a substituted phenyl group can significantly impact activity. This linker can provide flexibility and optimal positioning of the molecule within the target's binding site.[2]
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as pyridine, pyrazole, or benzimidazole, often exhibit enhanced anticancer effects.[2][3] These hybrid strategies can lead to compounds with multi-target affinities.
-
Amino-Substituted Derivatives: The presence of an amino group at the C2 position (2-amino-1,3,4-oxadiazoles) provides a versatile handle for further derivatization and can contribute to potent anticancer activity. The nature of the substituent on this amino group and at the C5 position dictates the overall efficacy.[4][5][6][[“]]
Caption: Key SAR features of 2,5-disubstituted 1,3,4-oxadiazoles.
III. Mechanisms of Anticancer Action
1,3,4-Oxadiazole derivatives exert their anticancer effects through a multitude of mechanisms, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A. Inhibition of Signaling Pathways: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway.[8]
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by 1,3,4-oxadiazoles.
B. Other Notable Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain 1,3,4-oxadiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition:
-
Tyrosine Kinase Inhibition: Derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[9]
-
Histone Deacetylase (HDAC) Inhibition: Some compounds act as HDAC inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[9]
-
Telomerase Inhibition: Telomerase is an enzyme essential for maintaining telomere length and is overexpressed in most cancer cells. Certain 1,3,4-oxadiazole hybrids have demonstrated telomerase inhibitory activity.[3]
-
IV. Experimental Protocols
A. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (General Procedure)
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of N-acylhydrazones or 1,2-diacylhydrazines. A common method involves the reaction of an aromatic aldehyde with a corresponding aromatic acid hydrazide to form an N-acylhydrazone, followed by oxidative cyclization.
Caption: A general workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Protocol for the Synthesis of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole:
-
Synthesis of 4-Methoxybenzohydrazide: A mixture of methyl 4-methoxybenzoate and hydrazine hydrate in ethanol is refluxed for several hours. After cooling, the precipitated 4-methoxybenzohydrazide is collected by filtration and recrystallized.
-
Synthesis of N'-Benzoyl-4-methoxybenzohydrazide: To a solution of 4-methoxybenzohydrazide in a suitable solvent (e.g., pyridine or dioxane), benzoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion. The product is then isolated by precipitation in water and purified by recrystallization.
-
Cyclodehydration to form the 1,3,4-Oxadiazole: The N'-benzoyl-4-methoxybenzohydrazide is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product.
B. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
C. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and suspension cells are then harvested.
-
Cell Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension in Binding Buffer: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
V. Conclusion
The 1,3,4-oxadiazole nucleus represents a highly versatile and privileged scaffold in the design of novel anticancer agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for potent and selective cytotoxicity. The ability of these compounds to target multiple and diverse cellular pathways, including critical signaling cascades like PI3K/Akt, underscores their therapeutic potential. Future research directions will likely focus on the development of multi-target 1,3,4-oxadiazole derivatives, the exploration of novel substitution patterns, and the optimization of pharmacokinetic properties to translate the promising in vitro and in vivo activities into clinically effective anticancer drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued exploration and development of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of the Antimicrobial Effects of 1,3,4-Oxadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration and validation of novel chemical scaffolds with potent antimicrobial activity. Among these, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides an objective comparison of the in vitro antimicrobial performance of selected 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies to aid in the replication and advancement of these findings.
Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various 1,3,4-oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| OZE-I | 4-16 | - | - | - | |
| OZE-II | 4-16 | - | - | - | |
| OZE-III | 8-32 | - | - | - | |
| Compound 22a | 1.56 | - | - | - | [1] |
| Compound 22b | - | 0.78 | - | - | [1] |
| Compound 22c | - | 0.78 | - | - | [1] |
| 5-methyl-1,3,4-oxadiazole 19 | 25 | - | 25 | - | |
| Ciprofloxacin (Control) | - | - | - | - | [2][3] |
| Ampicillin (Control) | - | - | - | - | [1][3] |
| Levofloxacin (Control) | - | - | - | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate data not available in the cited sources.
Table 2: Antifungal Activity of 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-methyl-1,2,4-oxadiazole 17 | - | 25 | |
| 3-methyl-1,2,4-oxadiazole 18 | - | 25 | |
| Ketoconazole (Control) | - | - |
Note: A lower MIC value indicates greater antifungal activity. Dashes (-) indicate data not available in the cited sources.
Table 3: Zone of Inhibition for Selected 1,3,4-Oxadiazole Derivatives (mm)
| Compound/Derivative | Staphylococcus aureus | Reference |
| Compound 4a | 16-25 | [2] |
| Compound 4b | 16-25 | [2] |
| Compound 4c | 16-25 | [2] |
| Ceftizoxime (Control) | - | [2] |
| Ciprofloxacin (Control) | - | [2] |
Note: A larger zone of inhibition indicates greater antimicrobial activity. Dashes (-) indicate data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of each row.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
-
Inoculation of Agar Plates: Inoculate the surface of a Mueller-Hinton Agar (MHA) plate with a standardized bacterial suspension (0.5 McFarland) using a sterile cotton swab to create a uniform lawn of bacteria.
-
Creation of Wells: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the 1,3,4-oxadiazole derivative solution at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cytotoxicity.
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the 1,3,4-oxadiazole derivatives. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Experimental Workflow and Putative Mechanism of Action
The following diagram illustrates a typical workflow for the in vitro validation of the antimicrobial effects of novel compounds like 1,3,4-oxadiazoles.
References
A Comparative Analysis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles in Biological Assays: A Guide for Researchers
An objective comparison of the biological performance of 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds, supported by experimental data, to inform drug discovery and development.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole five-membered heterocyclic rings are cornerstones in medicinal chemistry, recognized as important pharmacophores in a multitude of clinically relevant drugs.[1] Their widespread application stems from their favorable metabolic profiles and their ability to form hydrogen bonds with biological targets.[1] The principle of bioisosterism, which considers the replacement of atoms or groups of atoms within a molecule that retain similar biological activity, is central to the comparison of these two scaffolds. The oxygen atom in the 1,3,4-oxadiazole ring and the sulfur atom in the 1,3,4-thiadiazole ring are considered bioisosteres, often leading to compounds with analogous, yet distinct, biological properties.[1] This guide provides a comparative analysis of their performance in key biological assays, supported by quantitative data and detailed experimental protocols.
General Biological Activities
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial: Active against a range of bacteria and fungi.
-
Anticancer: Demonstrating cytotoxicity against various cancer cell lines.
-
Anti-inflammatory: Showing potential in reducing inflammation.
-
Anticonvulsant: Exhibiting activity in models of epilepsy.
-
Analgesic: Providing pain-relieving effects.
The sulfur atom in the 1,3,4-thiadiazole ring is known to impart increased lipid solubility compared to its oxadiazole counterpart.[2] This property can influence the pharmacokinetic profile of a drug, potentially leading to better cell membrane permeability and tissue distribution.
Comparative Anticancer Activity
A study by Özdemir et al. (2017) provides a direct comparison of the anticancer activity of newly synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The compounds were evaluated for their cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, as well as their inhibitory activity against matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis.[1][3]
Data Presentation: Anticancer and MMP-9 Inhibition
| Compound ID | Heterocyclic Core | R Group | A549 IC₅₀ (µM) | C6 IC₅₀ (µM) | MMP-9 Inhibition (%) @ 10 µM |
| 8 | 1,3,4-Oxadiazole | N-(1,3-Benzodioxol-5-ylmethyl) | 1.21 | 1.57 | 78.3 |
| 9 | 1,3,4-Thiadiazole | N-(1,3-Benzodioxol-5-ylmethyl) | 2.14 | 2.45 | 75.1 |
| Cisplatin | - | - | 1.15 | 1.89 | - |
Data extracted from Özdemir et al., 2017.[1]
In this particular study, the 1,3,4-oxadiazole derivative (Compound 8 ) exhibited slightly higher potency against both cancer cell lines and as an MMP-9 inhibitor compared to its direct 1,3,4-thiadiazole analogue (Compound 9 ). However, both compounds demonstrated significant activity, comparable to the standard anticancer drug Cisplatin.
Experimental Protocols
Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
A general synthetic workflow for the preparation of analogous 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives often starts from a common intermediate, such as an acid hydrazide or a thiosemicarbazide.
In Vitro Anticancer Activity Assay (MTT Assay)
Protocol based on Özdemir et al., 2017.
-
Cell Culture: A549 and C6 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay
Protocol based on Özdemir et al., 2017.
-
Enzyme and Substrate Preparation: Recombinant human MMP-9 and a fluorescent substrate were used.
-
Assay Buffer: The assay was performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and Brij-35.
-
Compound Incubation: The test compounds were pre-incubated with the MMP-9 enzyme for 15 minutes at 37°C.
-
Reaction Initiation: The reaction was initiated by adding the fluorescent substrate.
-
Fluorescence Measurement: The fluorescence was measured at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every 5 minutes for 1 hour.
-
Inhibition Calculation: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the compound to the rate of the control reaction.
Signaling Pathway Involvement
1,3,4-Oxadiazole and 1,3,4-thiadiazole derivatives that inhibit MMP-9 can interfere with key signaling pathways involved in cancer progression, such as the pathways leading to extracellular matrix (ECM) degradation, which is a critical step in tumor invasion and metastasis.
Conclusion
The comparative analysis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles reveals that both scaffolds are highly valuable in the design of new therapeutic agents. The choice between an oxadiazole and a thiadiazole core can subtly influence the biological activity and pharmacokinetic properties of a molecule. While in some cases the oxadiazole analogue may show slightly higher potency, in others the thiadiazole counterpart may be more effective or possess a more favorable toxicity profile. Therefore, the synthesis and parallel biological evaluation of both bioisosteric series are a rational and often fruitful strategy in lead optimization for drug discovery. The provided data and protocols serve as a foundational guide for researchers in this exciting field.
References
- 1. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of N-aryl-1,3,4-oxadiazol-2-amine Derivatives
This guide provides a comparative overview of the cytotoxic activity of various N-aryl-1,3,4-oxadiazol-2-amine derivatives against several human cancer cell lines. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their cytotoxic effects through diverse mechanisms such as enzyme inhibition, disruption of cell cycle progression, and induction of apoptosis.[1][4] This guide summarizes key experimental data to facilitate the comparison of different derivatives and aid researchers in the field of drug discovery.
Cytotoxicity Data Summary
The cytotoxic potential of N-aryl-1,3,4-oxadiazol-2-amine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or the growth percent (GP) of cancer cells after treatment. The table below compiles data from various studies, showcasing the activity of different derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Name | Cancer Cell Line | Activity | Reference |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | GP: 18.22% | [5][6] |
| MDA-MB-435 (Melanoma) | GP: 15.43% | [5][6] | ||
| T-47D (Breast Cancer) | GP: 34.27% | [5][6] | ||
| HCT-15 (Colon Cancer) | GP: 39.77% | [5][6] | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP: 6.82% | [5][6] |
| K-562 (Leukemia) | GP: 24.80% | [6] | ||
| NCI-H522 (Non-Small Cell Lung) | GP: 41.03% | [6] | ||
| HCT-15 (Colon Cancer) | GP: 44.74% | [6] | ||
| 4j | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Non-Small Cell Lung) | GP: 75.06% | [6] |
| MOLT-4 (Leukemia) | GP: 76.31% | [6] | ||
| 4l | N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | A498 (Renal Cancer) | GP: 76.62% | [6] |
| MALME-3M (Melanoma) | GP: 77.96% | [6] | ||
| - | 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines | Various (NUGC, DLD1, etc.) | IC50: 0.725-3.274 µM | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above was primarily conducted using the Sulforhodamine B (SRB) assay, as per the protocol of the National Cancer Institute (NCI), or the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations. A negative control (vehicle-treated cells) is also included. The plates are incubated for a further 48 hours.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth or growth inhibition is calculated relative to the control wells.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the compounds for a specified period.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Mechanisms and Workflows
To better understand the context of these cytotoxicity studies, the following diagrams illustrate a potential signaling pathway affected by these compounds and a typical experimental workflow.
Caption: A potential signaling pathway illustrating how 1,3,4-oxadiazole derivatives may induce apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 1,3,4-Oxadiazole Scaffold: A Comparative Guide to its Enzyme Inhibitory Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3,4-oxadiazole-based enzyme inhibitors with alternative therapeutic agents. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for key enzyme targets, supported by quantitative data and visual workflows.
The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique structural and electronic properties allow it to act as a bioisostere for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles. This guide delves into the specific mechanisms by which 1,3,4-oxadiazole derivatives inhibit various key enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders.
General Workflow for Synthesis and Evaluation
The development of novel 1,3,4-oxadiazole-based enzyme inhibitors typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Reproducibility in Oxadiazole Synthesis and Biological Testing: A Comparative Guide
Oxadiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The reliability and reproducibility of both their chemical synthesis and biological evaluation are paramount for advancing drug discovery and development. This guide provides a comparative overview of common synthetic methodologies and biological testing protocols for oxadiazole compounds, with a focus on factors influencing their reproducibility.
Synthesis of Oxadiazole Compounds: A Comparative Analysis
The synthesis of the 1,3,4-oxadiazole scaffold is a well-established area of research, with various methods available to medicinal chemists.[3][4] The reproducibility of these syntheses can be influenced by factors such as reaction time, energy source, and the nature of the reagents. Below is a comparison of two prevalent methods: conventional heating and microwave-assisted synthesis for 2,5-disubstituted 1,3,4-oxadiazoles.
Comparison of Synthesis Protocols for 2,5-Disubstituted 1,3,4-Oxadiazoles
| Parameter | Conventional Method | Microwave-Assisted Method | Key Considerations for Reproducibility |
| Reaction Time | 6-7 hours[6] | ~10 minutes[1][6] | Shorter reaction times in microwave synthesis can reduce the formation of byproducts, potentially leading to cleaner reactions and more consistent yields. |
| Typical Yield | 71-81%[6] | Generally higher than conventional methods[6] | Yields are highly dependent on the specific substrates and reaction conditions. Consistent control over temperature and reaction time is crucial for reproducibility. |
| Energy Source | Oil bath / Hot plate[6] | Microwave irradiation[6] | Microwave heating provides rapid and uniform heating, which can lead to more reproducible outcomes compared to the often uneven heating of oil baths. |
| Key Reagents | Acid hydrazides, Carboxylic acids, Phosphorus oxychloride[6][7] | Acid hydrazides, Benzoic acid, Clay[1][6] | The purity of starting materials and reagents is critical. The use of greener solvents or solvent-free conditions in some microwave protocols can reduce variability.[6] |
| Environmental Impact | Use of hazardous reagents, longer heating times[6] | Reduced reaction times, often solvent-free or uses greener solvents, energy efficient.[6] | While not directly impacting reproducibility, the trend towards greener chemistry may favor microwave-assisted methods in the long term. |
Experimental Protocols
Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [6]
This method typically involves the cyclodehydration of N,N'-diacylhydrazines using a dehydrating agent.
-
Materials: Substituted acid hydrazide, substituted carboxylic acid (or acid chloride), phosphorus oxychloride (POCl3), ice, sodium bicarbonate solution, and ethanol for recrystallization.
-
Procedure:
-
An equimolar mixture of a substituted acid hydrazide and a substituted carboxylic acid is prepared.
-
The mixture is treated with a dehydrating agent such as phosphorus oxychloride.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and purified by recrystallization from ethanol.
-
Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [1][6]
This method offers a more rapid and often higher-yielding alternative to conventional heating.
-
Materials: Substituted hydrazide, benzoic acid, and clay (as a solid support).
-
Procedure:
-
An equimolar mixture of the substituted hydrazide and benzoic acid is prepared.
-
Clay is added to the mixture, and the components are thoroughly mixed.
-
The mixture is irradiated in a domestic microwave oven at a specified power for a short duration (e.g., ~10 minutes).
-
After the reaction is complete, the solid mixture is cooled to room temperature.
-
The product is extracted from the solid support using an appropriate organic solvent.
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. jchemrev.com [jchemrev.com]
- 5. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of Computational Predictions and Experimental Outcomes for 1,3,4-Oxadiazole-Based EGFR Inhibitors
A detailed examination of naproxen-based 1,3,4-oxadiazole derivatives reveals a strong correlation between in silico predictions and in vitro biological activity, highlighting the potential of this scaffold in the development of novel anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive comparison of computational docking scores against experimental data from cytotoxicity and EGFR kinase inhibition assays, supported by detailed methodologies.
The quest for more effective and targeted cancer therapies has led researchers to explore a diverse range of molecular scaffolds. Among these, the 1,3,4-oxadiazole ring has emerged as a privileged structure in medicinal chemistry, known for its favorable pharmacological properties.[1] A recent study focusing on a series of novel naproxen-based 1,3,4-oxadiazole derivatives has demonstrated their potential as potent EGFR inhibitors.[2][3] EGFR is a well-established target in oncology, as its overactivation can drive the proliferation and survival of cancer cells.[2]
This guide delves into the findings of this research, presenting a side-by-side comparison of the computationally predicted binding affinities of these compounds with their experimentally determined biological activities. Such a comparison is crucial for validating the accuracy of in silico models and for guiding the rational design of more potent drug candidates.
Data Presentation: A Quantitative Comparison
The following table summarizes the computational predictions and experimental results for a selection of naproxen-based 1,3,4-oxadiazole derivatives. The data clearly illustrates the relationship between the predicted binding affinity to EGFR (represented by the docking score) and the actual biological effect (measured by IC50 values).
| Compound ID | Docking Score (kcal/mol) | EGFR Kinase Inhibition IC50 (µM) | Cytotoxicity IC50 (µg/mL) vs. MCF-7 | Cytotoxicity IC50 (µg/mL) vs. HepG2 |
| 10 | -8.54 | 0.67 | 3.14 | 2.89 |
| 15 | -9.01 | 0.41 | 2.13 | 1.63 |
| 21 | -7.98 | 2.15 | 8.11 | 7.56 |
| 25 | -8.21 | 1.54 | 6.23 | 5.87 |
| Erlotinib (Standard) | -9.19 | 0.30 | - | - |
| Doxorubicin (Standard) | - | - | 1.54 | 1.62 |
Note: A lower docking score indicates a higher predicted binding affinity. A lower IC50 value indicates greater potency.
The data reveals that compounds 10 and 15 , which exhibited the most favorable docking scores, also demonstrated the most potent EGFR kinase inhibition and the highest cytotoxicity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[1][2] Notably, compound 15 showed cytotoxicity comparable to the standard chemotherapeutic drug, doxorubicin, against the HepG2 cell line.[1][2]
Experimental and Computational Protocols
The following sections provide a detailed overview of the methodologies employed in the synthesis, computational analysis, and biological evaluation of these 1,3,4-oxadiazole derivatives.
Synthesis of Naproxen-Based 1,3,4-Oxadiazole Derivatives
The synthesis of the target compounds was initiated from commercially available (S)-naproxen. The process involved a multi-step reaction sequence, including esterification, hydrazide formation, and cyclization to form the 1,3,4-oxadiazole ring, followed by the introduction of various substituents. The chemical structures of all synthesized compounds were confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Molecular Docking Studies
Computational docking was performed to predict the binding mode and affinity of the synthesized compounds to the ATP-binding site of the EGFR kinase domain.
-
Protein Preparation: The X-ray crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) was obtained from the Protein Data Bank.[4][5] The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite, which involved adding hydrogen atoms, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the 1,3,4-oxadiazole derivatives were built and optimized using the LigPrep module of the Schrödinger suite.
-
Docking Protocol: The docking simulations were carried out using the Glide module. A receptor grid was generated around the active site of EGFR, defined by the co-crystallized ligand erlotinib. The ligands were then docked into this grid using the extra precision (XP) mode.[4][6]
In Vitro EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit the enzymatic activity of EGFR was determined using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
Solutions of the EGFR kinase, a peptide substrate, and ATP were prepared.
-
The test compounds at various concentrations were pre-incubated with the EGFR kinase.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The plate was incubated to allow for the phosphorylation of the substrate.
-
The amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric detection method with an ELISA reader.
-
The IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the 1,3,4-oxadiazole derivatives on cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MCF-7 and HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
After the incubation period, the MTT reagent was added to each well.
-
Living, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution was measured using a microplate reader, which is proportional to the number of viable cells.
-
The IC50 values were determined from the dose-response curves.
Visualizing the Workflow and Biological Pathway
To better illustrate the process and the biological context, the following diagrams were created.
Caption: Workflow from synthesis to evaluation of 1,3,4-oxadiazoles.
Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-oxadiazoles.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. brieflands.com [brieflands.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Navigating the Disposal of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a compound belonging to the oxadiazole and aromatic amine chemical classes. Due to its potential hazards, this compound requires careful handling and disposal in accordance with hazardous waste regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound with the caution appropriate for a potentially hazardous substance, inferring risks from structurally similar aromatic amines and oxadiazole derivatives.[1][2]
Personal Protective Equipment (PPE): Proper PPE is essential to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[3][4]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[6]
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are the first steps in compliant disposal.
-
Hazardous Waste Determination: Unless explicitly determined to be non-hazardous by an environmental health and safety (EHS) professional, this compound should be treated as hazardous waste.[7] This is based on the general hazardous nature of aromatic amines.[1][2]
-
Waste Segregation: Keep waste this compound separate from other waste streams to prevent accidental reactions.[1] Store it in a designated hazardous waste accumulation area.[8]
Step-by-Step Disposal Procedure
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[8] The original container is often a suitable choice.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][8]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9] Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][5][6] Never dispose of this chemical down the drain or in the regular trash.[2][7]
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent. Dispose of all contaminated materials, including PPE, as hazardous waste.[2][5]
Quantitative Data Summary
While specific quantitative data for this compound may not be readily available, the table below provides general information for related compounds to guide safe handling and disposal.
| Parameter | Value/Information | Source |
| Hazard Class (Inferred) | Acute toxicity (oral, dermal), Serious eye irritation, Skin irritation, May cause respiratory irritation. | [2][3][4][10] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is generated. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [9] |
| Disposal Method | Contact a licensed professional waste disposal service. May involve incineration in a chemical incinerator with an afterburner and scrubber. | [5][6] |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [4][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. Making sure you're not a bot! [mikrolab.dk]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Personal protective equipment for handling 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Essential Safety and Handling Guide for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally related oxadiazole derivatives and general principles of laboratory safety. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] All handling should take place in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The required PPE is summarized in the table below.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile or neoprene gloves, long pants, and closed-toe shoes.[5][6][7] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a flame-resistant lab coat, and double-gloving.[5][6][7] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[5] | For responding to spills or uncontrolled releases of the compound. |
Experimental Protocols and Operational Plans
Handling and Operational Workflow
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a controlled laboratory environment.
-
Preparation :
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary materials and equipment.
-
Don the appropriate PPE as specified in the table above.
-
Have an emergency spill kit readily accessible.
-
-
Handling :
-
Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid the formation of dust and aerosols.[2]
-
Use spark-proof tools and equipment if the compound is determined to be flammable.
-
Wash hands thoroughly after handling, even if gloves were worn.[8][9]
-
-
Reaction and Work-up :
-
Set up reactions in a way that minimizes the potential for splashes or aerosol generation.
-
During work-up procedures, be mindful of potential exotherms or gas evolution.
-
Quench reactions carefully and in a controlled manner.
-
-
Decontamination :
-
Wipe down all surfaces and equipment with an appropriate solvent and cleaning agent after use.
-
Remove and dispose of contaminated gloves and other disposable PPE properly.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing the compound in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams.
-
-
Waste Storage :
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Keep away from sources of ignition and incompatible materials.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Observe all federal, state, and local environmental regulations.[8] Do not dispose of down the drain or in regular trash.
-
Visualized Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. aksci.com [aksci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
